2-Chloro-5-(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRKCGYQAKHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350817 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
657-06-7 | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on the benzoic acid scaffold, imparts a distinct combination of steric and electronic properties. These characteristics are instrumental in modulating the physicochemical and biological profiles of target molecules, making it a sought-after intermediate in the synthesis of complex chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
This compound is an off-white solid at room temperature.[1] The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences its acidity, making it a stronger acid than benzoic acid itself.[2] This enhanced acidity can be a crucial factor in its reactivity and interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 657-06-7 | [3][4] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |
| Molecular Weight | 224.56 g/mol | [3][4] |
| Melting Point | 93-96 °C | [4][5] |
| Appearance | Off-white powder | [1] |
| pKa (Predicted) | 2.45 ± 0.25 | [5] |
| InChI | 1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | [4] |
| SMILES | O=C(O)c1cc(C(F)(F)F)ccc1Cl | [4] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro, trifluoromethyl, and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong, sharp peak around 1700 cm⁻¹), and C-Cl and C-F stretching vibrations.[6][7]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid group, the chlorine atom, and potentially rearrangements involving the trifluoromethyl group.[8][9][10]
Synthesis and Reactivity
The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and available starting materials.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
A common and effective method for the synthesis of this compound involves the directed ortho-metalation of 4-chlorobenzotrifluoride, followed by carboxylation with carbon dioxide (dry ice).[11]
Diagram 1: Synthetic Pathway to this compound
Caption: Directed ortho-metalation and carboxylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 4-chlorobenzotrifluoride and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the lithium salt intermediate. The causality behind using a low temperature is to prevent unwanted side reactions and ensure the kinetic ortho-deprotonation is favored over other potential reaction pathways. The TMEDA acts as a ligand to chelate the lithium ion, increasing the basicity of the n-BuLi and directing the metalation to the position ortho to the chloro group.
-
Carboxylation: In a separate flask, place an excess of crushed dry ice. Slowly transfer the cold solution of the lithium salt intermediate onto the dry ice via a cannula. The use of a large excess of solid carbon dioxide ensures efficient trapping of the carbanion.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of 1-2 to protonate the carboxylate salt.
-
Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate.
This self-validating protocol includes monitoring the reaction progress by thin-layer chromatography (TLC) and confirming the final product's identity and purity through spectroscopic methods.
Alternative Synthetic Routes
Other patented methods for the synthesis of this compound include:
-
From 3-amino-4-chlorobenzotrifluoride: This route involves a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid.[11]
-
From p-chlorobenzotrifluoride via bromination: This method involves bromination of the starting material followed by a Grignard reaction and carboxylation.[11]
The choice of synthetic route is often a trade-off between yield, cost of reagents, reaction conditions, and scalability for industrial production.
Key Reactions and Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid group, the chloro substituent, and the trifluoromethyl group.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol. For instance, it can be reduced to 2-Chloro-5-(trifluoromethyl)benzyl alcohol using reagents like borane-tetrahydrofuran complex.[12] This alcohol is a key intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[12]
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 657-06-7 [amp.chemicalbook.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 12. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoic acid: Synthesis, Applications, and Analysis
This document provides an in-depth technical guide on 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7), a pivotal building block in the synthesis of modern pharmaceuticals and agrochemicals. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its synthesis, reactivity, and analysis, reflecting field-proven insights and ensuring scientific integrity.
Core Molecular Profile and Physicochemical Characteristics
This compound is an aromatic carboxylic acid distinguished by its dual substitution with a chloro and a trifluoromethyl group.[1] These substituents profoundly influence the molecule's electronic properties and reactivity. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. This enhanced acidity is a key factor in its reactivity and utility in organic synthesis.
The compound typically presents as an off-white solid powder.[2] Its core properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 657-06-7 | [2][3] |
| Molecular Formula | C₈H₄ClF₃O₂ | [1][3] |
| Molecular Weight | 224.56 g/mol | [3] |
| Appearance | Off-white powder | [2] |
| Melting Point | 93-96 °C (lit.) | [2] |
| SMILES | OC(=O)c1cc(ccc1Cl)C(F)(F)F | [1] |
| InChI Key | WLXRKCGYQAKHSJ-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathway: Directed Ortho-Metalation
The synthesis of this compound is elegantly achieved via a directed ortho-metalation (DoM) strategy, followed by carboxylation. This method provides excellent regioselectivity, which is crucial for constructing highly substituted aromatic systems. The primary starting material is the readily available 4-chloro-1-(trifluoromethyl)benzene.
Experimental Protocol: Synthesis via Lithiation and Carboxylation
This protocol is adapted from established patent literature, emphasizing the critical parameters for a successful and reproducible synthesis.[4]
Step 1: Preparation of the Lithiated Intermediate
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-chloro-1-(trifluoromethyl)benzene and a tertiary amine ligand (e.g., N,N,N',N'-tetramethylethylenediamine, TMEDA) dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Purge the system thoroughly with dry nitrogen. Maintaining an inert, anhydrous atmosphere is paramount, as organolithium reagents are extremely reactive with water and oxygen.
-
Cool the reaction mixture to between -70 and -75 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.
-
Slowly add tert-butyl lithium (t-BuLi) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The t-BuLi acts as a strong base to deprotonate the aromatic ring. The tertiary amine ligand chelates the lithium ion, increasing the basicity of the reagent and directing the deprotonation to the position ortho to the chloro group.
-
After the addition is complete, allow the mixture to stir at this temperature for at least one hour to ensure complete formation of the 2-chloro-5-(trifluoromethyl)phenyl lithium salt.
Step 2: Carboxylation and Work-up
-
In a separate vessel, place a large excess of crushed solid carbon dioxide (dry ice).
-
Slowly transfer the cold organolithium solution from Step 1 onto the dry ice via a cannula. This process should be done cautiously to control the exothermic reaction. The highly nucleophilic lithium salt attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Acidify the resulting slurry to a pH of 3-4 by the slow addition of aqueous hydrochloric acid (e.g., 3-8 M). This protonates the carboxylate salt to yield the final benzoic acid product.
-
Remove the organic solvent (THF) via distillation under reduced pressure.
-
Add water to the residue and cool the mixture to 5-10 °C while stirring. The product, being sparingly soluble in cold water, will precipitate out.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the crude this compound.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as hexane.
Core Reactivity and Downstream Applications
As a carboxylic acid, this compound undergoes a range of standard transformations, making it a versatile intermediate. Its true value lies in its use as a precursor for complex, high-value molecules in the pharmaceutical and agrochemical industries.[4]
Key Transformations
-
Reduction to Benzyl Alcohol: The carboxylic acid can be readily reduced to the corresponding 2-chloro-5-(trifluoromethyl)benzyl alcohol. This is a key transformation, as the resulting alcohol is a precursor for further functionalization. A common and effective method involves the use of borane-tetrahydrofuran complex (BH₃·THF).[5] The alcohol derivative is an intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[5]
-
Amide and Ester Formation: Standard protocols for converting carboxylic acids to amides (e.g., via activation to an acid chloride with thionyl chloride followed by reaction with an amine) or esters (e.g., Fischer esterification) are applicable. These reactions are fundamental for creating libraries of compounds for drug discovery.
-
Decarboxylation & Cross-Coupling: While less common, under specific conditions, the carboxyl group can be removed or used as a handle in advanced cross-coupling reactions.
Documented Applications
-
Pharmaceutical Intermediate: It is a documented precursor for novel therapeutics for diabetes, heat shock protein (HSP) inductors, and non-steroidal anti-inflammatory drugs (NSAIDs).[4]
-
Agrochemical Synthesis: The unique combination of substituents makes it a valuable starting material for developing new pesticides.[5]
-
Analytical Standard: It has been used as a surrogate standard in environmental and biological monitoring to quantify pesticide exposure in farmers.[2]
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use in regulated industries. A multi-technique approach is recommended for comprehensive characterization.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis. While a specific validated monograph may not be publicly available, a robust reversed-phase method can be developed based on methods for similar aromatic acids.
Protocol: Representative RP-HPLC Method for Purity Analysis
Objective: To separate the main component from potential impurities, such as starting materials or isomers. This method serves as a starting point and requires in-house validation for parameters like linearity, accuracy, and precision.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water. (Formic acid is preferred for LC-MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or scan with a Diode Array Detector (DAD) for method development.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Gradient Elution (Example):
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate for 5 minutes.
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area. LC-MS analysis has shown a protonated molecular ion ([M+H]⁺) at m/z 225.0, confirming the compound's mass.[2]
Spectroscopic Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. Due to their positions relative to the chloro and trifluoromethyl groups, they will exhibit characteristic splitting patterns (e.g., a doublet, a doublet of doublets, and a singlet/narrow doublet). A broad singlet corresponding to the acidic proton of the carboxyl group will also be present, typically at a high chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will appear downfield (~165-170 ppm). The aromatic carbons will appear in the typical 120-140 ppm range, with the carbons directly attached to the electron-withdrawing Cl and CF₃ groups showing characteristic shifts. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides functional group confirmation. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carbonyl group (approx. 1680-1710 cm⁻¹).
-
Strong C-F stretching bands from the trifluoromethyl group (approx. 1100-1350 cm⁻¹).
-
A C-Cl stretching band (approx. 700-800 cm⁻¹).
-
Safety, Handling, and Storage
Understanding the hazard profile is essential for safe laboratory practice. The compound is classified under the Globally Harmonized System (GHS) as an irritant.
| Hazard Class | Category | GHS Code | Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation |
(Source: GHS Classification)[6]
Mandatory Handling Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, which may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to prevent serious eye irritation (H319).
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin irritation (H315).
-
Body Protection: A standard laboratory coat is required.
-
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible solid (Storage Class 11).
Conclusion
This compound is more than a simple chemical reagent; it is a strategic component in the development of advanced functional molecules. Its synthesis via directed metalation offers a reliable route to a highly functionalized aromatic core. Its predictable reactivity and well-defined physicochemical properties make it an invaluable tool for medicinal and agricultural chemists. Adherence to rigorous analytical quality control and strict safety protocols is essential to fully and safely leverage the potential of this versatile building block.
References
2-Chloro-5-(trifluoromethyl)benzoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid
Introduction
This compound is a pivotal carboxylic acid building block in the synthesis of complex organic molecules.[1] Its substituted benzene ring, featuring both a chlorine atom and a trifluoromethyl group, imparts unique electronic properties and lipophilicity, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2][3] For instance, it serves as a precursor for novel therapeutic agents, including treatments for diabetes and non-steroidal anti-inflammatory drugs (NSAIDs).[4] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and self-validating protocols for researchers, scientists, and drug development professionals.
Core Synthesis Pathways: A Comparative Overview
The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions. This guide details three robust and scientifically-validated methods:
-
Directed Ortho-Metalation and Carboxylation: A highly regioselective method starting from the readily available 4-chlorobenzotrifluoride.
-
The Sandmeyer Reaction: A classic transformation to introduce the chloro substituent from an aromatic amine precursor.
-
Nitrile Hydrolysis: A straightforward conversion from the corresponding benzonitrile derivative.
Pathway 1: Directed Ortho-Metalation and Carboxylation of 4-Chlorobenzotrifluoride
This pathway is arguably one of the most direct and efficient methods. It leverages the principle of directed ortho-metalation, where the chlorine atom on the starting material, 4-chlorobenzotrifluoride, directs a strong base to deprotonate the adjacent ortho position. The resulting organolithium intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to install the carboxylic acid group.
Causality and Mechanistic Insights
The success of this reaction hinges on the use of a potent organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] The chlorine atom, being an ortho-directing group for lithiation, facilitates the formation of a stabilized 2-lithio intermediate. The subsequent step is a classic Grignard-type reaction where the nucleophilic carbanion attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.[5][6] Acidic workup then protonates the salt to yield the final benzoic acid product. A Chinese patent describes a similar process using t-BuLi and a tertiary amine.[4]
Reaction Scheme
Caption: Directed ortho-metalation and carboxylation pathway.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for ortho-lithiation followed by carboxylation.[1]
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 89 mL), 4-chlorobenzotrifluoride (9.18 g, 50.8 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 6.30 g, 54.2 mmol).
-
Lithiating: Cool the stirred solution to -78°C using a dry ice/acetone bath.
-
Addition of n-BuLi: Add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise over 8-10 minutes, ensuring the internal temperature remains below -70°C. A color change is typically observed.
-
Reaction: Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Carboxylation: Transfer the reaction solution via cannula onto a vessel containing a large excess of crushed dry ice (~200 g), stirring vigorously.
-
Quenching and Workup: Allow the mixture to slowly warm to room temperature as the excess CO₂ sublimes. Evaporate the organic solvents under reduced pressure.
-
Extraction: Dissolve the resulting solid in water (70 mL). Wash the aqueous layer with diethyl ether (3 x 30 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated HCl. A precipitate will form.
-
Isolation: Extract the product with dichloromethane (DCM, 3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Recrystallize the crude solid from hot hexane to obtain pure this compound as a sand-colored or off-white solid.[1][4]
Data Summary
| Reagent | Molar Ratio (to substrate) | Conditions | Yield | Purity (HPLC) | Melting Point |
| 4-Chlorobenzotrifluoride | 1.0 | -78°C to RT | ~90%[4] | >98%[4] | 93-96°C |
| n-BuLi / TMEDA | ~1.1 | THF | |||
| Solid CO₂ | Excess |
Pathway 2: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to introduce a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[7][8] This pathway begins with an appropriately substituted aniline, such as 2-amino-5-(trifluoromethyl)benzoic acid, which is converted into the target molecule.
Causality and Mechanistic Insights
The reaction proceeds in two main stages.[9]
-
Diazotization: The aromatic primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[8]
-
Displacement: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) salt, such as copper(I) chloride (CuCl), a single-electron transfer (SET) mechanism is initiated. This generates an aryl radical, which then abstracts a chlorine atom from the copper species to form the final aryl chloride product, regenerating the copper catalyst in the process.[7][10]
Reaction Scheme
Caption: General scheme for the Sandmeyer reaction pathway.
Detailed Experimental Protocol
This is a generalized protocol based on the principles of the Sandmeyer reaction.[8][9]
-
Diazotization:
-
Dissolve 2-amino-5-(trifluoromethyl)benzoic acid (1 eq.) in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, keeping the temperature strictly below 5°C.
-
Stir the reaction for an additional 20-30 minutes at 0-5°C after the addition is complete. The formation of the diazonium salt is now complete.
-
-
Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (CuCl, catalytic to stoichiometric amount) in concentrated HCl.
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).
-
Data Summary
| Starting Material | Key Reagents | Conditions | Typical Yield |
| 2-Amino-5-(trifluoromethyl)benzoic acid | NaNO₂, HCl, CuCl | 0-5°C, then heat | 60-85% |
Pathway 3: Hydrolysis of 2-Chloro-5-(trifluoromethyl)benzonitrile
This method is advantageous if the starting benzonitrile is more readily accessible or cost-effective than other precursors. 2-Chloro-5-(trifluoromethyl)benzonitrile is a key intermediate in its own right, particularly in the agrochemical industry.[3] The conversion of a nitrile to a carboxylic acid is a fundamental and reliable organic transformation.
Causality and Mechanistic Insights
The hydrolysis of a nitrile to a carboxylic acid can be performed under either acidic or basic conditions.
-
Acidic Hydrolysis: The nitrile nitrogen is protonated by a strong acid (like H₂SO₄ or HCl), making the carbon atom more electrophilic. Water then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the harsh acidic conditions yields the carboxylic acid and an ammonium salt.
-
Basic Hydrolysis: A hydroxide ion (from NaOH or KOH) directly attacks the electrophilic nitrile carbon. Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia. A final acidification step is required to obtain the carboxylic acid.
Reaction Scheme
Caption: General scheme for nitrile hydrolysis pathway.
Detailed Experimental Protocol (Acidic Conditions)
A literature method for a related compound involves nitration followed by hydrolysis.[11][12] The hydrolysis step is detailed below.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-5-(trifluoromethyl)benzonitrile (1 eq.).
-
Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Hydrolysis: Heat the mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by TLC).
-
Workup:
-
After cooling, carefully pour the reaction mixture over crushed ice.
-
A solid precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration.
-
-
Purification: Wash the crude product thoroughly with cold water to remove residual acid. Recrystallize from an appropriate solvent to obtain the pure product.
Data Summary
| Starting Material | Conditions | Typical Yield |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Acidic (H₂SO₄/H₂O) or Basic (NaOH/H₂O) Hydrolysis, Reflux | >90% |
Conclusion and Outlook
The synthesis of this compound is well-established, with several viable pathways available to the modern chemist. The directed ortho-metalation and carboxylation of 4-chlorobenzotrifluoride offers a highly efficient and direct route, often with excellent yields and purity.[1][4] The Sandmeyer reaction provides a classic and versatile alternative, ideal when starting from an aniline precursor, while nitrile hydrolysis is a robust and high-yielding final step if the corresponding benzonitrile is the chosen starting material. The optimal choice will ultimately be dictated by a strategic assessment of starting material availability, cost, scalability, and the specific capabilities of the laboratory or production facility.
References
- 1. This compound | 657-06-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 9. byjus.com [byjus.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
In-Depth Technical Guide: Physical Properties of 2-Chloro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This whitepaper provides a comprehensive technical overview of the key physical properties of 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7). As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its physical characteristics is essential for optimizing reaction conditions, ensuring purity, and developing effective formulations. This guide delves into the structural attributes, melting point, solubility, and acidity of the compound, supported by detailed experimental protocols and data presented for practical application in a research and development setting.
Molecular Structure and Core Physicochemical Data
This compound is an aromatic carboxylic acid with its benzene ring substituted by a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position.[1] These substitutions significantly influence its chemical reactivity and physical properties. The presence of the highly electronegative trifluoromethyl group, in particular, enhances the acidity of the carboxylic acid compared to benzoic acid.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₄ClF₃O₂ |
| Molecular Weight | 224.56 g/mol [2] |
| CAS Number | 657-06-7[2] |
| Appearance | White to off-white solid/powder[3][4][5] |
| SMILES | OC(=O)c1cc(ccc1Cl)C(F)(F)F[2] |
| InChI | 1S/C8H4ClF3O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)[2] |
| InChIKey | WLXRKCGYQAKHSJ-UHFFFAOYSA-N[2] |
Melting Point: A Critical Quality Attribute
The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, while impurities tend to depress and broaden this range.[6]
Table 2: Melting Point of this compound
| Parameter | Value |
| Melting Point | 93-96 °C (literature value)[2][3][4] |
Experimental Protocol: Capillary Melting Point Determination
This standard method provides a reliable means of determining the melting point range of a solid.[6][7]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.[7]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[6]
-
Rapid Initial Heating: Heat the sample rapidly to obtain an approximate melting point.[6]
-
Controlled Heating: In a subsequent determination with a fresh sample, heat rapidly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
Workflow for Melting Point Determination
Caption: Standard workflow for capillary melting point determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its reaction kinetics, purification, and bioavailability.
Table 3: Solubility of this compound
| Solvent | Solubility | Rationale |
| Water | Soluble[8] | The carboxylic acid group can form hydrogen bonds with water, but the overall hydrophobic nature of the substituted benzene ring limits extensive solubility. |
| Organic Solvents | Generally soluble | As an organic compound, it is expected to be soluble in many common organic solvents.[9] |
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to determining solubility in various solvents can provide valuable information about the compound's polarity and potential solvent systems for reactions and purification.[10]
-
Sample Preparation: Place approximately 0.1 g of the solid compound into a small test tube.[10]
-
Solvent Addition: Add 3 mL of the chosen solvent in portions, shaking the test tube after each addition.[10]
-
Observation: Observe whether the solid dissolves completely.
-
Systematic Testing:
-
Begin with water to assess polarity.[11]
-
If insoluble in water, test solubility in 5% aqueous NaOH and 5% aqueous NaHCO₃. Solubility in these basic solutions indicates an acidic functional group.[10]
-
If insoluble in aqueous base, test solubility in 5% aqueous HCl to check for basic functional groups.[10]
-
For compounds insoluble in aqueous acid and base, test solubility in concentrated sulfuric acid.[10]
-
Logical Flow for Solubility Classification
Caption: Decision tree for the systematic determination of organic compound solubility.
Acidity (pKa)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, the pKa is influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.
Table 4: Predicted Acidity of this compound
| Parameter | Predicted Value |
| pKa | 2.45 ± 0.25[4][5] |
This predicted low pKa value indicates that it is a relatively strong organic acid, a direct consequence of the inductive electron withdrawal by the halogen substituents, which stabilizes the carboxylate anion.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids and bases.[12][13][14]
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a water/methanol mixture for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[14][15]
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.[15]
-
Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.[15]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[15]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[14]
Spectroscopic Data
While this guide focuses on physical properties, spectroscopic data is integral to confirming the structure and purity of the compound. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the fluorine atoms.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, further confirming the compound's identity.
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[16][17] Wash hands thoroughly after handling.[16][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18] A dust mask (type N95 or equivalent) is also recommended.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5][18]
-
GHS Hazard Statements:
Conclusion
The physical properties of this compound are well-defined and critical for its successful application in research and development. Its melting point serves as a reliable indicator of purity, while its solubility profile guides the selection of appropriate solvent systems. The compound's notable acidity, a result of its molecular structure, is a key factor in its reactivity. By employing the standardized experimental protocols outlined in this guide, researchers and scientists can ensure the accurate characterization and effective utilization of this important chemical intermediate.
References
- 1. CAS 657-06-7: this compound [cymitquimica.com]
- 2. 2-クロロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 657-06-7 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 657-06-7 [amp.chemicalbook.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. westlab.com [westlab.com]
- 8. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 53985-49-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzoic Acid: Synthesis, Applications, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)benzoic acid is a key fluorinated building block in modern organic synthesis, playing a pivotal role in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the presence of both a chloro and a trifluoromethyl group on the benzene ring, make it a versatile precursor for a wide range of biologically active molecules. The electron-withdrawing nature of these substituents significantly influences the reactivity and acidity of the benzoic acid moiety, offering distinct advantages in molecular design and synthesis. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, offering field-proven insights for professionals in chemical research and development.
Section 1: Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental to its effective use and handling.
IUPAC Name: this compound[1][2][3]
Synonyms: 3-Carboxy-4-chlorobenzotrifluoride, 6-Chloro-alpha,alpha,alpha-trifluoro-m-toluic acid[3]
Chemical Structure:
Molecular Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 657-06-7 | [1] |
| Molecular Formula | C₈H₄ClF₃O₂ | [4][5] |
| Molecular Weight | 224.56 g/mol | [1][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 93-96 °C | |
| SMILES | O=C(O)c1cc(C(F)(F)F)ccc1Cl | |
| InChIKey | WLXRKCGYQAKHSJ-UHFFFAOYSA-N |
The presence of the strongly electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid compared to benzoic acid itself.[6] This increased acidity can be a crucial factor in its reactivity and in the pharmacokinetic properties of its derivatives.
Section 2: Synthesis and Reactivity
The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the desired scale and available starting materials. A common laboratory-scale synthesis involves the ortho-lithiation of 4-chlorobenzotrifluoride followed by carboxylation with carbon dioxide.
Experimental Protocol: Synthesis via Ortho-lithiation
This protocol is based on a patented method and general organometallic principles.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-chlorobenzotrifluoride and a suitable tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath to control the exothermic reaction and prevent side reactions.
-
Lithiation: A solution of tert-butyllithium in an appropriate solvent is added dropwise to the reaction mixture while maintaining the low temperature. The tert-butyllithium acts as a strong base to deprotonate the aromatic ring at the position ortho to the chloro group.
-
Carboxylation: After the lithiation is complete, the resulting aryllithium species is reacted with solid carbon dioxide (dry ice). The dry ice is added in excess to the reaction mixture.
-
Quenching and Workup: The reaction is allowed to warm to room temperature, and then quenched by the addition of aqueous acid (e.g., HCl) to protonate the carboxylate salt.
-
Extraction and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization to yield this compound.
Synthetic Workflow for this compound
The carboxylic acid group of this compound can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol, 2-chloro-5-(trifluoromethyl)benzyl alcohol. This alcohol is also a valuable intermediate in the synthesis of more complex molecules.
Section 3: Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of this compound makes it a sought-after building block in the synthesis of a variety of biologically active compounds.
Pharmaceutical Applications:
-
Anti-inflammatory Agents: While not a direct precursor in the most common synthesis of celecoxib, the trifluoromethylphenyl moiety is a key structural feature of this selective COX-2 inhibitor.[7][8][9] The synthesis of celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.[7][9] The principles of introducing trifluoromethyl groups, as seen in this compound, are central to the design of such anti-inflammatory drugs.
-
Antitubercular Agents: this compound is a precursor in the synthesis of benzothiazinones, a promising class of drugs for treating tuberculosis. These compounds act by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.
Role in the Synthesis and Action of Antitubercular Benzothiazinones
Agrochemical Applications:
The trifluoromethyl group is a common feature in many modern herbicides and insecticides due to its ability to enhance metabolic stability and binding affinity to target enzymes. This compound and its derivatives are utilized in the development of new agrochemicals, although specific commercial examples directly synthesized from this starting material are proprietary. The general principle involves incorporating the 2-chloro-5-(trifluoromethyl)phenyl moiety into a larger molecular scaffold to achieve desired herbicidal or insecticidal activity.
Section 4: Analytical Methodologies
Accurate and reliable analytical methods are crucial for quality control, reaction monitoring, and stability testing of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
HPLC is a widely used technique for determining the purity of this compound. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing an acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form. The exact ratio is optimized to achieve good separation and peak shape.
-
Standard and Sample Preparation: A stock solution of a certified reference standard of this compound is prepared in the mobile phase or a suitable solvent. The sample to be analyzed is also dissolved in the same solvent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: Determined by the UV spectrum of the compound, typically around 254 nm.
-
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantification can be performed using an external standard calibration curve.
Spectroscopic Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns providing information about the substitution pattern. ¹⁹F NMR is also a valuable tool for confirming the presence and integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound, further aiding in its identification and the analysis of impurities.[10][11][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H and C=O stretching vibrations of the carboxylic acid group.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Signal Word: Warning[4]
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][14] In case of dust formation, use a suitable respirator.
-
Handling: Avoid breathing dust, mist, or spray.[4] Use only in a well-ventilated area.[4][14] Wash hands thoroughly after handling.[4][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from incompatible materials such as oxidizing agents and strong bases.[17]
First Aid Measures:
-
If on Skin: Wash with plenty of soap and water.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4][14]
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemicals. Its unique electronic and structural features provide a powerful tool for medicinal and agricultural chemists to design novel compounds with enhanced biological activity and optimized properties. A thorough understanding of its synthesis, reactivity, and analytical characterization, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- 1. 2-クロロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 2-Chloro-5-methoxy-3-(trifluoromethyl)benzoic acid [smolecule.com]
- 3. This compound CAS#: 657-06-7 [amp.chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
A Spectroscopic Guide to 2-Chloro-5-(trifluoromethyl)benzoic Acid: An In-depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)benzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated benzene ring attached to a carboxylic acid group, presents a unique spectroscopic fingerprint. This technical guide provides a detailed analysis of the spectral data of this compound, offering insights into its structural characterization through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectral properties is crucial for reaction monitoring, quality control, and the elucidation of metabolic pathways in drug development.
The molecular structure of this compound, with the IUPAC name this compound and CAS number 657-06-7, has a molecular formula of C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol .[1]
Molecular Structure and Spectroscopic Correlation
The following diagram illustrates the molecular structure of this compound and the key interactions that give rise to its characteristic spectral data.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds.
Experimental Protocol: Acquiring the IR Spectrum
A common and effective method for obtaining the IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Interpretation of the IR Spectrum
The following table summarizes the expected characteristic IR absorption bands for this compound, based on established group frequencies and data from similar compounds.[2][3][4]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |
| ~3100-3000 | C-H (Aromatic) | Stretching | Medium |
| ~1710-1680 | C=O (Carboxylic Acid) | Stretching | Strong |
| ~1600, ~1475 | C=C (Aromatic) | Stretching | Medium |
| ~1420 | C-O-H | Bending | Medium |
| ~1300 | C-F (Trifluoromethyl) | Stretching | Strong |
| ~1250 | C-O (Carboxylic Acid) | Stretching | Strong |
| ~920 | O-H (Carboxylic Acid) | Out-of-plane bend | Broad, Medium |
| ~830 | C-Cl | Stretching | Strong |
The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also characteristic of the carboxylic acid functional group. The presence of the trifluoromethyl group is indicated by strong C-F stretching absorptions, and the C-Cl stretch appears in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is typically sufficient.
-
¹³C NMR: A proton-decoupled experiment, such as a DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection), is used to distinguish between CH, CH₂, CH₃, and quaternary carbons.
-
¹⁹F NMR: A direct observation of the ¹⁹F nucleus is performed.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one broad signal for the carboxylic acid proton. The predicted chemical shifts (δ) and coupling constants (J) are based on the analysis of similar substituted benzoic acids.[5][6]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | > 10 | Singlet (broad) | - |
| H-6 | ~8.2 | Doublet | ~2.0 |
| H-4 | ~7.8 | Doublet of Doublets | ~8.5, 2.0 |
| H-3 | ~7.6 | Doublet | ~8.5 |
The downfield chemical shift of the carboxylic acid proton is due to its acidic nature and hydrogen bonding. The aromatic protons exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The predicted chemical shifts are based on data from analogous compounds.[5][6][7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-Cl | ~135 |
| C-H (Ar) | ~133 |
| C-H (Ar) | ~132 |
| C-COOH | ~131 |
| C-CF₃ | ~128 (quartet) |
| C-H (Ar) | ~127 |
| CF₃ | ~123 (quartet) |
¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group on the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Acquiring the Mass Spectrum
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile compounds like carboxylic acids, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used. An LCMS analysis with ESI would be suitable.[8]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z 224, with an isotopic peak at m/z 226 due to the presence of the ³⁷Cl isotope. An LCMS analysis has shown a [M+H]⁺ peak at 225.0.[8] The fragmentation pattern will be influenced by the presence of the carboxylic acid, chloro, and trifluoromethyl groups.[9][10][11][12][13]
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and characterization. The combination of IR, NMR (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry offers complementary information that, when integrated, confirms the molecular structure and provides insights into its electronic and chemical properties. This in-depth understanding is invaluable for researchers and scientists working with this important chemical intermediate in the fields of drug discovery and materials science. The protocols and interpretations presented in this guide serve as a practical reference for the spectral analysis of this and structurally related compounds.
References
- 1. scbt.com [scbt.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]
- 8. This compound | 657-06-7 [chemicalbook.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. scienceready.com.au [scienceready.com.au]
Safety and hazards of 2-Chloro-5-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Safety and Hazards of 2-Chloro-5-(trifluoromethyl)benzoic Acid
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety and hazards associated with this compound. This guide is intended to foster a culture of safety and responsible handling of this chemical compound in a laboratory and drug development setting.
Chemical Identity and Physicochemical Properties
This compound is a carboxylic acid building block.[1] It is a white to off-white solid with the chemical formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol .[1][2]
| Identifier | Value |
| CAS Number | 657-06-7[1][2][3] |
| Linear Formula | ClC₆H₃(CF₃)CO₂H[1][2] |
| Molecular Weight | 224.56[1][2] |
| Appearance | White to off-white solid[4] |
| Melting Point | 93-96 °C[1][4] |
| Boiling Point | 270.4±40.0 °C (Predicted)[4] |
| Density | 1.523±0.06 g/cm³ (Predicted)[4] |
| pKa | 2.45±0.25 (Predicted)[4] |
| Storage Temperature | Room Temperature, sealed in dry conditions[4] |
Chemical Structure:
Caption: Chemical structure of this compound.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3]
GHS Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][5]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[3][5]
Signal Word: Warning[3]
Hazard Pictogram:
Caption: GHS Hazard Pictogram for Irritation.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[6]
-
Skin: May be harmful if absorbed through the skin and causes skin irritation.[6]
-
Ingestion: May be harmful if swallowed.[6]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[5][7]
First Aid Measures
In the event of exposure, prompt and appropriate first aid is crucial. Always consult a physician and show them the safety data sheet.[6]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3][6][8] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice/attention.[3][6][8][9] |
| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][6][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6][8] |
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation.[10]
-
Use only in a well-ventilated area or outdoors.[3] Provide appropriate exhaust ventilation where dust is formed.[6]
-
Avoid formation of dust and aerosols.[6]
-
Wear appropriate personal protective equipment (PPE).[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][9]
-
Do not eat, drink, or smoke when using this product.[11]
Storage:
Personal Protective Equipment (PPE)
The use of appropriate PPE is essential to minimize exposure risk.
| Protection Type | Specification |
| Eye/Face Protection | Use safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[5][6] |
| Skin Protection | Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wear protective clothing.[5][6][13] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[6] |
PPE Workflow:
Caption: Recommended Personal Protective Equipment Workflow.
Accidental Release Measures
Personal Precautions:
-
Use personal protective equipment.[6]
-
Ensure adequate ventilation.[6]
-
Evacuate personnel to safe areas.[6]
-
Avoid breathing dust, vapors, mist, or gas.[6]
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.[8]
-
Do not let the product enter drains.[5][6] Discharge into the environment must be avoided.[7][8]
Methods for Containment and Cleaning Up:
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[3][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[14][15] It is advisable to consult the supplier of the material.[10] Do not allow wash water from cleaning or process equipment to enter drains.[10]
Reactivity and Stability
-
Chemical Stability: The product is stable under normal ambient conditions of temperature and pressure.[5][7]
-
Conditions to Avoid: Incompatible products and excess heat.[16]
-
Incompatible Materials: Strong acids and oxidizing materials.[5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous combustion gases or vapors may be released, including carbon oxides, and halogenated hydrogen gas.[5]
Toxicological Information
While comprehensive toxicological data is not available, the primary hazards are irritation to the skin, eyes, and respiratory system.[3][6] The chemical, physical, and toxicological properties have not been thoroughly investigated.[6][14][17]
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its irritant properties. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and proper engineering controls, is paramount to ensuring the safety of all laboratory and drug development personnel. A thorough understanding of the potential hazards and the implementation of robust safety procedures are the cornerstones of responsible chemical research and development.
References
- 1. 2-氯-5-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-クロロ-5-(トリフルオロメチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aplng.com.au [aplng.com.au]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.ie [fishersci.ie]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Boiling Point of 2-Chloro-5-(trifluoromethyl)benzoic Acid
Introduction
2-Chloro-5-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry. Its utility as a versatile building block is demonstrated in its application as a precursor for antitubercular agents, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a surrogate standard for analyzing pesticide exposure.[1] A thorough understanding of its fundamental physicochemical properties is paramount for professionals in research and drug development to ensure process safety, optimize reaction conditions, and achieve high purity in synthesized products.
This guide provides a comprehensive examination of the boiling point of this compound. We will delve into its predicted physicochemical properties, the underlying molecular factors that dictate its boiling point, a robust, field-proven protocol for its experimental determination, and the practical implications of this critical parameter.
Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. It is critical to note that several of these values, including the boiling point, are computationally predicted and await definitive experimental verification under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 657-06-7 | [2][3][4][5] |
| Molecular Formula | C₈H₄ClF₃O₂ | [2][3][5] |
| Molecular Weight | 224.56 g/mol | [2][3][4][5] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | 93-96 °C (lit.) | [2][4][6][7] |
| Boiling Point | 270.4 ± 40.0 °C (Predicted) | [6][7] |
| Density | 1.523 ± 0.06 g/cm³ (Predicted) | [6][7] |
| pKa | 2.45 ± 0.25 (Predicted) | [6][7] |
Theoretical Basis for the Boiling Point
The high predicted boiling point of this compound is not arbitrary; it is a direct consequence of its molecular structure and the resulting intermolecular forces.
Causality behind the High Boiling Point:
-
Hydrogen Bonding: The single most influential factor is the presence of the carboxylic acid functional group (-COOH). This group facilitates the formation of exceptionally strong intermolecular hydrogen bonds. Molecules of the acid can form stable dimers, where the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This dimerization effectively doubles the molecular size that must be disrupted to enter the vapor phase, requiring a significant input of thermal energy.
-
Molecular Weight and van der Waals Forces: With a molecular weight of 224.56 g/mol , the molecule has a substantial electron cloud, leading to significant London dispersion forces. The presence of heavy atoms like chlorine further enhances these transient dipole interactions.
-
Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-Cl, C-F, C=O, and O-H), creating a net molecular dipole. The resulting dipole-dipole attractions contribute to the overall intermolecular cohesion, further elevating the boiling point.
To place this in context, consider the boiling points of related, simpler molecules:
The addition of the chloro- and trifluoromethyl- groups to the benzoic acid scaffold increases molecular weight and polarity, which would be expected to raise the boiling point. The predicted value of ~270 °C is therefore chemically reasonable, falling within the expected range for a molecule of this structure and functionality.
Caption: Hydrogen bonding in carboxylic acid dimers.
Experimental Protocol: Boiling Point Determination by the Siwoloboff Method
Given that this compound is a solid at room temperature with a high boiling point, the Siwoloboff micro-boiling point method using a Thiele tube is the recommended protocol.[7][12] This method is ideal for small sample quantities and provides reliable results for high-boiling substances.
Expertise & Trustworthiness: This protocol is a self-validating system. The observation of a steady stream of bubbles upon heating confirms that the liquid's vapor pressure is overcoming atmospheric pressure. The precise point at which the liquid re-enters the capillary upon cooling provides a sharp, reproducible endpoint corresponding to the equilibrium state that defines the boiling point.
Methodology:
-
Apparatus Assembly:
-
Securely clamp a Thiele tube to a ring stand. Fill the tube with a high-temperature heating oil (e.g., silicone oil or mineral oil) to a level just above the upper side-arm.
-
Attach a small fusion tube (or a 6x50 mm test tube) to a high-range thermometer (e.g., -10 to 400 °C) using a small, heat-resistant rubber band or wire. The bottom of the fusion tube should align with the center of the thermometer bulb.
-
Place a small amount (50-100 mg) of this compound into the fusion tube.
-
Gently heat the fusion tube with a micro-burner to melt the solid, then allow it to cool and re-solidify. This ensures the sample is well-packed at the bottom.
-
Take a capillary tube (sealed at one end) and place it, open-end down, into the fusion tube containing the sample.
-
Insert the thermometer assembly into the Thiele tube, ensuring the thermometer bulb and sample are fully immersed in the oil but not touching the glass walls. The rubber band must remain well above the oil level.[13][14]
-
-
Heating and Observation:
-
Gently heat the side-arm of the Thiele tube with a Bunsen burner using a small, controlled flame. The design of the tube will ensure even heat distribution via convection currents.[12]
-
As the temperature rises, the solid sample will melt. Continue heating. Air trapped in the capillary tube will first be expelled, seen as a slow stream of bubbles.
-
When the temperature approaches the boiling point, the liquid will begin to boil, and a rapid, continuous stream of bubbles will emerge from the inverted capillary tube.[14][15]
-
-
Endpoint Determination:
-
Once a vigorous and steady stream of bubbles is observed, remove the heat source.
-
Allow the apparatus to cool slowly while carefully observing the capillary tube. The bubbling will slow and eventually stop.
-
The boiling point is the temperature at which the last bubble ceases and the liquid is just drawn back into the capillary tube. [7][15] Record this temperature.
-
-
Validation and Pressure Correction:
-
For highest accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second measurement.
-
Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, the observed boiling point should be corrected using a pressure-temperature nomograph or the appropriate thermodynamic equations.
-
Caption: Workflow for experimental boiling point determination.
Conclusion and Significance
While computational models predict the boiling point of this compound to be approximately 270.4 °C, this value is fundamentally dictated by the powerful intermolecular hydrogen bonding afforded by its carboxylic acid group.[6][7] For researchers and drug development professionals, an experimentally verified boiling point is indispensable. It informs critical process parameters for purification via distillation, helps define the thermal limits of reaction conditions, and contributes to the overall safety and toxicological profile of the compound. The Siwoloboff method provides a reliable and resource-efficient means to establish this vital physicochemical parameter, bridging the gap between theoretical prediction and practical application.
References
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 8. Benzoic Acid [pc.maricopa.edu]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. snowhitechem.com [snowhitechem.com]
- 11. 2-chlorobenzoic acid [stenutz.eu]
- 12. Thiele tube - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chymist.com [chymist.com]
- 15. timstar.co.uk [timstar.co.uk]
An In-depth Technical Guide to the Melting Point of 2-Chloro-5-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of 2-Chloro-5-(trifluoromethyl)benzoic acid, a key physicochemical property with significant implications in research and pharmaceutical development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to ensure a thorough understanding of its determination and relevance.
Introduction: The Critical Role of Melting Point in Scientific Research
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This fundamental property is a cornerstone of chemical and pharmaceutical sciences for several reasons. In drug development, the melting point is a crucial indicator of a compound's purity, identity, and stability.[1][2][3] A sharp and consistent melting point range is often indicative of a pure substance, while a broad and depressed melting range can suggest the presence of impurities.[4][5]
Furthermore, the melting point is intrinsically linked to a molecule's crystal lattice energy, which in turn influences its solubility and bioavailability—two critical parameters for any active pharmaceutical ingredient (API).[6][7] Variations in the crystalline structure, a phenomenon known as polymorphism, can lead to different melting points for the same chemical entity, impacting its therapeutic efficacy and manufacturability.[7][8][9][10] Therefore, accurate and reliable determination of the melting point is an indispensable step in the characterization of new chemical entities and for quality control in production environments.[2][3]
Physicochemical Properties of this compound
This compound is a substituted benzoic acid derivative with applications as a building block in organic synthesis. Its precise physicochemical characterization is paramount for its effective use.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 657-06-7 | - |
| Molecular Formula | C₈H₄ClF₃O₂ | - |
| Molecular Weight | 224.56 g/mol | - |
| Appearance | Off-white to white powder/crystals | [11] |
| Melting Point | 93-96 °C (literature value) | [11][12][13] |
Methodologies for Melting Point Determination
The accurate determination of the melting point of this compound can be achieved through several established techniques. The choice of method often depends on the required precision, sample amount, and available instrumentation.
Capillary Melting Point Method
This traditional and widely used method involves heating a small, powdered sample in a capillary tube and visually observing the temperature range over which it melts.[14]
-
Sample Preparation: Finely grind the crystalline this compound to a powder. This ensures uniform packing and heat distribution.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a 2-3 mm column of the compound is packed into the sealed end.[15][16]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating Rate: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[15][16] Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.[11][16]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[15]
-
Fine Powder: Ensures efficient heat transfer and a more uniform melting process.
-
Slow Heating Rate: Crucial for accuracy, as it allows the temperature of the sample to remain in equilibrium with the heating block and the thermometer. A fast heating rate can lead to a broad and erroneously high melting point reading.
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides highly accurate and detailed information about the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.[17][18]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using a certified reference standard (e.g., indium) to ensure temperature and enthalpy accuracy.[17]
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample under a controlled atmosphere (typically nitrogen) at a constant rate, for example, 10°C/min.
-
Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[19]
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Controlled Heating Rate: Ensures reproducible results and allows for the accurate determination of thermal events.
Factors Influencing the Melting Point of this compound
Several factors can affect the observed melting point of this compound, and understanding these is crucial for accurate interpretation of results.
-
Purity: As previously mentioned, impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[4][5] This phenomenon, known as melting point depression, is a fundamental principle used to assess the purity of a crystalline solid.
-
Polymorphism: The existence of different crystalline forms, or polymorphs, can result in different melting points.[7][8][9][10] Each polymorph has a unique crystal lattice and, consequently, a different lattice energy, which manifests as a distinct melting point. The stable polymorph will generally have the highest melting point.[7] A patent for the preparation of this compound reports a melting point of 91.3-92.8 °C after recrystallization, suggesting a specific crystalline form was isolated.[20]
-
Experimental Conditions: The rate of heating during the measurement can significantly impact the observed melting point.[11][16] A faster heating rate may not allow for complete heat transfer to the sample, resulting in a higher and less accurate reading.
Safety and Handling Precautions
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][23]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21][22]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[22][23][24] If inhaled, move to fresh air.[22][24] Seek medical attention if irritation persists.
Conclusion
The melting point of this compound, with a literature value of 93-96 °C, is a critical parameter for its identification, purity assessment, and formulation development. Accurate determination using methodologies such as the capillary method or Differential Scanning Calorimetry is essential. A thorough understanding of the factors that can influence the melting point, including purity, polymorphism, and experimental conditions, is paramount for researchers and scientists in both academic and industrial settings. Adherence to proper safety and handling procedures ensures the safe and effective use of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nano-lab.com.tr [nano-lab.com.tr]
- 3. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 4. sciencing.com [sciencing.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. curiaglobal.com [curiaglobal.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 13. youtube.com [youtube.com]
- 14. westlab.com [westlab.com]
- 15. nsmn1.uh.edu [nsmn1.uh.edu]
- 16. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 17. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 18. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 19. s4science.at [s4science.at]
- 20. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 21. synquestlabs.com [synquestlabs.com]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. chemicalbook.com [chemicalbook.com]
Methodological & Application
The Versatile Workhorse: Harnessing 2-Chloro-5-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis
Introduction: In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2-Chloro-5-(trifluoromethyl)benzoic acid has emerged as a pivotal building block, offering a trifluoromethylated phenyl ring functionalized with both a carboxylic acid and a chloro substituent. This strategic arrangement of functional groups provides a versatile platform for a multitude of synthetic transformations, enabling the construction of complex molecular architectures for pharmaceutical and agrochemical applications. This comprehensive guide provides detailed application notes and field-proven protocols for the effective utilization of this valuable reagent.
Core Applications and Synthetic Strategies
This compound serves as a precursor to a variety of key intermediates and final target molecules. Its utility can be broadly categorized into derivatization of the carboxylic acid and reactions involving the aryl chloride.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for a range of chemical transformations, including reduction, esterification, and amidation.
The reduction of the carboxylic acid to the corresponding benzyl alcohol is a fundamental transformation that opens up new avenues for further functionalization. This alcohol is a key intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors, such as anserine quipine.[1]
Protocol: Reduction of this compound
Rationale: Borane-tetrahydrofuran complex (BH3•THF) is a highly effective and selective reagent for the reduction of carboxylic acids to alcohols. The reaction proceeds under relatively mild conditions and offers high yields.
Experimental Protocol:
-
Reaction Setup: In a 5 L three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add this compound (100 g, 0.45 mol) and tetrahydrofuran (1 L).
-
Cooling: Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (900 mL of 1.0 M solution, 0.9 mol) dropwise, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1.5 hours.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 6N HCl until no more gas is evolved.
-
Workup: Add 1 L of water and extract the mixture with ethyl acetate (2 x 1 L).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a white solid.[1]
Expected Yield: 85%[1]
Table 1: Reagent Quantities for the Reduction of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 224.56 | 100 g | 0.45 | 1.0 |
| Borane-tetrahydrofuran complex (1.0 M) | - | 900 mL | 0.9 | 2.0 |
| Tetrahydrofuran | - | 1 L | - | - |
| 6N Hydrochloric Acid | - | As needed | - | - |
Diagram 1: Workflow for the Reduction of this compound
References
Application Notes and Protocols: 2-Chloro-5-(trifluoromethyl)benzoic Acid as a Strategic Building Block in Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: Unpacking a Privileged Scaffold
In the landscape of modern drug discovery, success is often dictated by the strategic selection of molecular building blocks. These foundational scaffolds must offer not only versatile chemical handles for diversification but also impart desirable physicochemical and pharmacokinetic properties to the final drug candidate. 2-Chloro-5-(trifluoromethyl)benzoic acid has emerged as a preeminent building block, valued by medicinal chemists for the unique and synergistic contributions of its three key functional groups. This guide provides an in-depth exploration of its strategic application, detailing the rationale behind its use and providing robust protocols for its synthetic manipulation.
This aromatic carboxylic acid is characterized by a chlorine atom at the 2-position and a trifluoromethyl (CF₃) group at the 5-position.[1] This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and its impact on biological systems. The carboxylic acid provides a crucial anchor point for synthetic elaboration, while the chloro and trifluoromethyl substituents are powerful modulators of a drug's metabolic stability, potency, and pharmacokinetic profile.
| Property | Value |
| CAS Number | 657-06-7[2][3] |
| Molecular Formula | C₈H₄ClF₃O₂[1][3] |
| Molecular Weight | 224.56 g/mol [4] |
| Appearance | Off-white to white solid/powder[2][5] |
| Melting Point | 93-96 °C[2][4] |
| pKa | 2.45 ± 0.25 (Predicted)[5] |
| Acidity | Stronger acid than benzoic acid due to the electronegative CF₃ group.[1] |
The Strategic Value in Medicinal Chemistry: A Trifecta of Functionality
The utility of this compound stems from the combined influence of its substituents. Each group addresses specific challenges in drug design, from metabolic instability to poor membrane permeability.
The Power of the Trifluoromethyl (CF₃) Group
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a molecule's drug-like properties.[6][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, particularly Cytochrome P450s.[8] Replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group can block these "metabolic hotspots," increasing the drug's half-life and bioavailability.[6][8]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cellular membranes.[6][8] This is critical for reaching intracellular targets or crossing the blood-brain barrier.[6]
-
Binding Affinity: The strong electron-withdrawing nature and steric bulk of the CF₃ group can modulate a molecule's conformation and electronic properties, leading to enhanced binding affinity and selectivity for its biological target.[8][9]
The "Magic Chloro" Effect
The chlorine atom, particularly on an aromatic ring, can have a profound and sometimes unexpectedly large impact on a compound's biological activity, an effect that has been termed the "magic chloro" effect.[10][11]
-
Enhanced Potency: Simple substitution of a hydrogen with a chlorine atom can lead to dramatic improvements in potency, sometimes by several orders of magnitude.[10][11] This can be due to favorable steric or electronic interactions within the target's binding pocket.
-
Pharmacokinetic Modulation: The chloro group can significantly alter pharmacokinetic parameters, including clearance, half-life, and overall drug exposure.[10][11] It can also serve as a bioisostere for other groups, allowing for fine-tuning of a molecule's properties.[12]
-
Synthetic Handle: The C-Cl bond serves as a versatile site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse structural motifs.
The Carboxylic Acid: A Versatile Anchor
The carboxylic acid is a cornerstone functional group in organic synthesis, providing a reliable handle for a multitude of chemical transformations.
-
Amide Bond Formation: It allows for the straightforward coupling with a vast library of amines to generate amides, a key structural component of many pharmaceuticals.
-
Esterification: The carboxylic acid can be converted to esters to modulate solubility and cell permeability, often as part of a prodrug strategy.
-
Target Interactions: As a weak acid, it can exist in its carboxylate form at physiological pH, enabling it to form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein's active site.
Caption: Synergistic contributions of the functional groups to drug properties.
Key Synthetic Transformations: Protocols and Workflows
The true power of this compound lies in its synthetic versatility. The following sections provide detailed, field-proven protocols for three of the most critical transformations used in medicinal chemistry.
Amide Bond Formation: The Foundational Coupling
This protocol describes a standard and robust method for coupling the carboxylic acid with a primary or secondary amine using a carbodiimide activator (EDC) and an additive (HOBt) to suppress side reactions and improve efficiency.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the highly reactive HOBt ester.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv.) to the reaction mixture, followed by a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equiv.) to neutralize the generated HCl.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Workflow for a standard amide coupling reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The chloro-substituent, while less reactive than bromo or iodo analogs, can effectively participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[13] This requires the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands.[13]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloro-5-(trifluoromethyl)benzoyl derivative (e.g., an ester or amide, 1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos or RuPhos, 4-10 mol%).
-
Solvent and Degassing: Add an anhydrous solvent mixture, typically toluene/water or dioxane/water (e.g., 10:1 ratio). Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the aryl chloride with a wide range of primary and secondary amines.[14][15] Similar to the Suzuki coupling, this transformation requires a robust palladium catalyst system.
Experimental Protocol: Buchwald-Hartwig C-N Cross-Coupling
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-5-(trifluoromethyl)benzoyl derivative (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.), the palladium pre-catalyst (e.g., a G3 or G4 Buchwald Precatalyst, 1-3 mol%), and the appropriate ligand (if not using a precatalyst) to a dry reaction vessel.
-
Solvent Addition: Add an anhydrous ethereal or aromatic solvent, such as toluene, dioxane, or THF.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C). Stir vigorously and monitor the reaction's progress by LC-MS.
-
Work-up:
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting crude arylamine derivative by flash column chromatography.
Caption: Workflow for a Buchwald-Hartwig amination reaction.
Case Study: Precursor to Antitubercular Agents
The strategic importance of this building block is highlighted by its use in the synthesis of novel antitubercular agents. Specifically, a nitrated derivative, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a key precursor for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ).[16][17][18] Compounds from this class, such as BTZ043 and Macozinone (PBTZ169), are promising drug candidates that have advanced to clinical trials.[17]
The synthesis involves converting the benzoic acid into the corresponding benzamide.[16] This intermediate then undergoes further transformations, including reaction with carbon disulfide and subsequent cyclization steps, to construct the core benzothiazinone scaffold.[16][18] This case study underscores how this compound provides the foundational framework, embedding the crucial trifluoromethyl group that contributes to the final drug's pharmacological profile.
Conclusion
This compound is more than just a simple starting material; it is a highly engineered building block that provides a strategic advantage in medicinal chemistry. The trifluoromethyl group offers enhanced metabolic stability and potency, the chloro group provides a versatile handle for cross-coupling and can improve pharmacokinetic properties, and the carboxylic acid serves as a reliable anchor for synthetic elaboration. By understanding the unique properties and mastering the synthetic protocols associated with this scaffold, researchers and drug development professionals can accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. CAS 657-06-7: this compound [cymitquimica.com]
- 2. This compound | 657-06-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound 98 657-06-7 [sigmaaldrich.com]
- 5. This compound CAS#: 657-06-7 [amp.chemicalbook.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. nbinno.com [nbinno.com]
- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. researchgate.net [researchgate.net]
Synthesis of pharmaceuticals using 2-Chloro-5-(trifluoromethyl)benzoic acid
As a cornerstone building block in modern medicinal chemistry, 2-Chloro-5-(trifluoromethyl)benzoic acid offers a unique combination of functional groups that chemists can exploit to construct complex molecular architectures. Its trifluoromethyl group enhances metabolic stability and binding affinity, while the chloro and carboxylic acid moieties provide versatile handles for a range of synthetic transformations.[1][2] This guide provides an in-depth exploration of its applications, detailing key reaction protocols and their relevance in the synthesis of pharmaceutically active compounds.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature, appearing as an off-white powder.[3][4] The strategic placement of its substituents dictates its chemical behavior. The potent electron-withdrawing effects of both the trifluoromethyl group and the chlorine atom significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid, making it more reactive in nucleophilic acyl substitution reactions.[1] These groups also influence the reactivity of the aromatic ring, predisposing it to certain transformations.
| Property | Value | Reference |
| CAS Number | 657-06-7 | |
| Molecular Formula | C₈H₄ClF₃O₂ | [5] |
| Molecular Weight | 224.56 g/mol | [5] |
| Melting Point | 93-96 °C | [3] |
| Appearance | Off-white to white solid/powder | [3][4] |
| SMILES | OC(=O)c1cc(ccc1Cl)C(F)(F)F | |
| InChI Key | WLXRKCGYQAKHSJ-UHFFFAOYSA-N | [1] |
Core Synthetic Transformations & Protocols
The utility of this compound stems from its capacity to undergo a variety of high-yield transformations. The following sections detail the most critical of these reactions, providing both the rationale and step-by-step protocols for their execution in a research setting.
Amide Bond Formation: The Gateway to Bioactive Scaffolds
The formation of an amide bond is arguably the most common reaction in medicinal chemistry, and the carboxylic acid group of our title compound is primed for this transformation.[6] This reaction is fundamental for linking the core scaffold to various amine-containing fragments, enabling the exploration of structure-activity relationships (SAR). Modern coupling reagents provide high efficiency, even for challenging or sterically hindered substrates.[7][8]
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling the benzoic acid with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly effective coupling reagent.[9]
Materials:
-
This compound (1.0 equiv)
-
Amine of interest (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Add the amine of interest, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired amide.
Causality: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA, a non-nucleophilic base, neutralizes the generated acids without interfering with the coupling reaction, driving the equilibrium towards product formation.[9]
Reduction to Benzyl Alcohol: Unlocking New Coupling Strategies
Reducing the carboxylic acid to the corresponding benzyl alcohol transforms the functional group, opening up new avenues for molecular elaboration.[10] The resulting 2-Chloro-5-(trifluoromethyl)benzyl alcohol is a key intermediate for reactions where the carboxylic acid is unsuitable, such as palladium-catalyzed cross-coupling reactions.[10]
Protocol: Borane-Mediated Reduction
This protocol is adapted from a known procedure for the efficient reduction of the title compound.[10]
Materials:
-
This compound (1.0 equiv)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
6N Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, dissolve this compound (e.g., 100g, 0.45 mol) in anhydrous THF (1 L).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (900 mL, 0.9 mol) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.
-
Cool the reaction back to room temperature and then slowly quench by adding 6N HCl until gas evolution ceases.
-
Add 1 L of water and extract the product with ethyl acetate (2 x 1 L).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a white solid (typical yield: ~85%).[10]
Causality: Borane is a selective reducing agent for carboxylic acids. It forms a complex with the carboxyl group, which is then reduced to the primary alcohol. The acidic workup is necessary to hydrolyze the borate ester intermediates and isolate the final alcohol product.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The biaryl motif is a privileged structure in many pharmaceuticals. While aryl chlorides can participate in Suzuki couplings, they are often less reactive than bromides or triflates.[11][12] A common strategy involves using a derivative, such as the benzyl alcohol prepared above, which can then be used in subsequent transformations or act as a stable precursor. The protocol below outlines the coupling of a related boronic acid, illustrating the general principle of this powerful C-C bond formation reaction.[13]
Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol is based on a general procedure for coupling an aryl halide with a boronic acid.[10]
Materials:
-
Aryl halide (e.g., 2-Chloro-5-(trifluoromethyl)benzyl alcohol derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent mixture (e.g., Tetrahydrofuran/Water)
Procedure:
-
To a reaction flask, add the aryl halide, the arylboronic acid, and potassium carbonate.
-
Add the solvent mixture (e.g., a 4:1 ratio of THF to water).
-
Bubble nitrogen or argon through the mixture for 20 minutes to degas the solution.
-
Add the palladium catalyst (Pd(dppf)Cl₂).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the biaryl product.
Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the aryl halide, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[12]
Application in the Synthesis of Drug Scaffolds
The true value of a building block is demonstrated by its successful incorporation into biologically active molecules.
Case Study 1: Precursors for Antitubercular Benzothiazinones (BTZ)
A nitrated derivative, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , is a documented precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs).[14][15] This class of compounds, including clinical candidates like Macozinone (PBTZ169), represents a promising new front in the fight against tuberculosis.[14] The synthesis begins with the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, followed by hydrolysis to the benzoic acid.[15] This acid is then converted to the corresponding amide, which serves as a key intermediate for constructing the benzothiazinone core.[14][16]
Case Study 2: Scaffolds for Kinase Inhibitors like Vemurafenib
Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, used to treat metastatic melanoma.[17][18] While not a direct precursor, this compound embodies the essential trifluoromethylphenyl motif critical for the drug's activity. The synthesis of Vemurafenib and its analogs involves coupling a substituted azaindole core with a trifluoromethyl-containing phenyl unit.[19][20] Synthetic routes often employ Suzuki or Stille carbonylative cross-coupling reactions to construct the final molecule.[19] The principles of C-C bond formation described above are directly applicable to the synthesis of such complex kinase inhibitors, highlighting the importance of building blocks like this compound in providing the necessary structural components.
References
- 1. CAS 657-06-7: this compound [cymitquimica.com]
- 2. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
- 3. This compound | 657-06-7 [chemicalbook.com]
- 4. This compound CAS#: 657-06-7 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. journals.iucr.org [journals.iucr.org]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 2-Chloro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Pesticides
Introduction
In the landscape of modern agrochemical research, the design of potent and environmentally conscious pesticides relies heavily on the strategic use of specialized chemical intermediates. 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS: 657-06-7) has emerged as a cornerstone building block in this field.[1][2] Its value lies in a unique molecular architecture: a benzene ring functionalized with a carboxylic acid group, a chlorine atom, and a trifluoromethyl (-CF₃) group. This combination of features makes it an exceptionally versatile precursor for a new generation of pesticides, particularly those in the benzamide class.
The trifluoromethyl group is of particular significance. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance the biological activity, metabolic stability, and cellular uptake of the final active ingredient.[3][4] This often translates to increased potency, longer-lasting effects in the field, and improved penetration through the waxy cuticles of plants or the exoskeletons of insect pests.[3] The carboxylic acid serves as a critical synthetic handle, primarily for the formation of robust amide bonds, a common linkage in many bioactive molecules. This note provides a detailed examination of its application, focusing on the synthesis of N-substituted benzamide pesticides, and offers a comprehensive protocol for researchers and development professionals.
Core Application: A Gateway to Novel Benzamide Pesticides
This compound is a pivotal intermediate for synthesizing pesticides that function through mechanisms like insect ryanodine receptor activation or other modes of action dependent on the benzamide pharmacophore. The primary synthetic transformation involves the coupling of the benzoic acid moiety with various functionalized amines to create a diverse library of N-substituted benzamides.
The general workflow for this synthesis is a robust and well-established two-stage process: activation of the carboxylic acid followed by amide bond formation. This approach ensures high efficiency and yield, making it suitable for both laboratory-scale research and industrial production.
General Synthesis Workflow
The conversion of this compound into a target pesticide is illustrated below. The process is designed to be modular, allowing for the coupling of various amine intermediates to explore structure-activity relationships (SAR) and develop new active ingredients.
Caption: General workflow for benzamide pesticide synthesis.
Experimental Protocol: Synthesis of a Representative N-Aryl Benzamide Pesticide
This section provides a detailed, step-by-step methodology for the synthesis of a model N-aryl benzamide from this compound. The principles and techniques described are broadly applicable for the synthesis of various analogues.
Step 1: Activation via Acyl Chloride Formation
Causality and Rationale: The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can degrade complex molecules. To facilitate the reaction under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Formation of an acyl chloride using an activating agent like thionyl chloride (SOCl₂) is a highly effective and common industrial method. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, driving the reaction to completion.
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add an anhydrous aprotic solvent, such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which accelerates the reaction.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the stirred suspension at room temperature. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours. Reaction completion can be monitored by the cessation of HCl gas evolution (tested with pH paper at the condenser outlet) or by quenching a small aliquot with methanol and analyzing via TLC or LC-MS.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Chloro-5-(trifluoromethyl)benzoyl chloride, often a yellow oil or low-melting solid, is typically used in the next step without further purification.
Step 2: Amide Coupling with Target Amine
Causality and Rationale: The highly electrophilic acyl chloride is now ready to react with the nucleophilic target amine. This is a classic nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge the HCl molecule produced during the reaction. Without the base, the HCl would protonate the target amine, forming an ammonium salt and rendering it non-nucleophilic, thereby halting the reaction.
Methodology:
-
Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the target amine intermediate (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is done to control the rate of the highly exothermic reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve the crude 2-Chloro-5-(trifluoromethyl)benzoyl chloride from Step 1 in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Step 3: Product Work-up and Purification
Causality and Rationale: The work-up procedure is designed to systematically remove all impurities, including salts (triethylammonium chloride), excess base, and any unreacted starting materials, to isolate the pure final product. Each washing step targets a specific type of impurity.
Methodology:
-
Quenching: Transfer the reaction mixture to a separatory funnel and dilute with additional DCM.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl solution (to remove triethylamine and any unreacted amine).
-
Saturated NaHCO₃ solution (to remove any residual unreacted benzoic acid).
-
Brine (saturated NaCl solution) (to remove residual water and break any emulsions).
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the final product with high purity.
Data Summary and Characterization
Verifying the identity and purity of the synthesized compound is a critical final step. Standard analytical techniques are employed for this purpose.
| Parameter | Description |
| Starting Material | This compound |
| Key Reagents | Thionyl Chloride, Target Amine, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | 80-95% (highly dependent on amine substrate) |
| Purification Method | Recrystallization or Silica Gel Chromatography |
| Required Analyses | ¹H NMR, ¹³C NMR, LC-MS, Melting Point |
Rationale for Analyses:
-
NMR (¹H and ¹³C): Confirms the molecular structure by showing the chemical environment of all protons and carbons.
-
LC-MS: Provides the molecular weight of the compound, confirming its identity, and assesses its purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Reaction Mechanism Visualization
The core of the synthesis is the nucleophilic acyl substitution. The following diagram illustrates the mechanism for the amide coupling step.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Conclusion
This compound is a high-value intermediate whose strategic importance in pesticide synthesis cannot be overstated. Its unique combination of functional groups provides a reliable platform for creating novel benzamide-based agrochemicals. The robust and efficient protocol detailed in this note, centered on acyl chloride formation and subsequent amidation, offers researchers a clear and validated pathway to explore new chemical entities for crop protection. The inherent properties conferred by the trifluoromethyl and chloro substituents make this building block a continued focus for developing next-generation pesticides with enhanced efficacy and performance.
References
Protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from 2-Chloro-5-(trifluoromethyl)benzoic acid
This document provides a comprehensive guide for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid, offering insights into reagent selection, reaction mechanisms, and purification strategies. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction
2-Chloro-5-(trifluoromethyl)benzyl alcohol is a valuable building block in medicinal chemistry, notably as an intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors. The controlled reduction of the corresponding benzoic acid is a critical step in its preparation. This application note presents two robust protocols for this transformation, utilizing either borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LAH), and provides a comparative analysis to guide the researcher in selecting the most appropriate method.
Reagent and Solvent Overview
A successful synthesis relies on a thorough understanding of the properties and hazards of all materials used. The following table summarizes key information for the principal chemicals in this protocol.
| Compound | Formula | MW ( g/mol ) | CAS No. | Properties & Hazards |
| Starting Material | ||||
| This compound | C₈H₄ClF₃O₂ | 224.56 | 657-06-7 | White solid.[1][2] |
| Product | ||||
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | C₈H₆ClF₃O | 210.58 | 64372-62-9 | White solid, M.P. 57-60 °C.[3][4][5][6] Irritant. |
| Reducing Agents | ||||
| Borane-tetrahydrofuran complex (1M in THF) | BH₃·C₄H₈O | 85.94 | 14044-65-6 | Colorless liquid.[7] Highly flammable, reacts violently with water.[8] Corrosive. |
| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | 16853-85-3 | White to gray powder.[9] Reacts violently with water, acids, and oxygenated compounds. Can ignite in moist air.[3] |
| Solvents | ||||
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Colorless liquid. Highly flammable. Can form explosive peroxides upon storage.[10] |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 60-29-7 | Colorless liquid. Extremely volatile and flammable. Can form explosive peroxides. |
Comparative Analysis of Reducing Agents: Borane vs. Lithium Aluminum Hydride
The choice between borane and lithium aluminum hydride is a critical decision in the synthesis plan, hinging on factors of chemoselectivity, safety, and practicality.
Borane-Tetrahydrofuran Complex (BH₃·THF): The Chemoselective Choice
Borane is a highly selective reducing agent for carboxylic acids.[11] Its key advantage lies in its tolerance of other reducible functional groups, such as esters, ketones, and nitro groups, which are generally not affected under standard conditions.[2] This chemoselectivity is particularly beneficial when working with complex molecules where protecting groups would otherwise be necessary. The reaction proceeds through a series of acyloxyborane intermediates, which are more reactive towards hydride attack than the starting carboxylic acid.[1]
Lithium Aluminum Hydride (LAH): The Powerhouse Reductant
LAH is a significantly more powerful and less selective reducing agent than borane.[12] It will readily reduce not only carboxylic acids but also a wide array of other functional groups, including esters, amides, ketones, and aldehydes.[10] This lack of selectivity necessitates careful consideration of the substrate's functional group compatibility. The reaction with carboxylic acids is vigorous, beginning with an acid-base reaction to form a lithium carboxylate salt and hydrogen gas, followed by reduction of the carboxylate.[1][13]
Recommendation for this Synthesis:
For the reduction of this compound, which lacks other readily reducible functional groups, both reagents are effective. However, BH₃·THF is often the preferred reagent due to its milder nature and simpler work-up procedure. LAH, being extremely reactive with water and protic solvents, requires stringent anhydrous conditions and a more hazardous quenching process.
Reaction Mechanisms
Understanding the underlying reaction mechanisms provides insight into the reaction's progression and potential side products.
Borane Reduction Mechanism
The reduction of a carboxylic acid with borane is a multi-step process:
Caption: Borane reduction of a carboxylic acid workflow.
The reaction initiates with the formation of an acyloxyborane intermediate, which then disproportionates. Subsequent hydride transfers from the boron to the carbonyl carbon lead to the formation of a borate ester, which is hydrolyzed during the work-up to yield the primary alcohol.[1]
Lithium Aluminum Hydride Reduction Mechanism
The reduction with LAH follows a different pathway:
Caption: LAH reduction of a carboxylic acid workflow.
The process begins with a rapid acid-base reaction, where the acidic proton of the carboxylic acid reacts with the hydride to form hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, facilitating the first hydride transfer. This leads to a tetrahedral intermediate that eliminates to form a transient aldehyde, which is immediately reduced by another equivalent of LAH to the corresponding alkoxide. Acidic work-up then protonates the alkoxide to give the final primary alcohol.[1][10][14]
Experimental Protocols
Safety First: Both protocols involve highly reactive and flammable reagents. Always work in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[15][16] Ensure that a Class D fire extinguisher and dry sand are readily available.[3]
Protocol 1: Reduction with Borane-Tetrahydrofuran Complex
This protocol is adapted from established procedures for the reduction of benzoic acids.[2]
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 2.0 eq)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise via the addition funnel over 30 minutes. Control the addition rate to maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1.5 hours.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 6 M HCl dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will occur. Continue the addition until the gas evolution ceases.
-
Extraction: Add water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from petroleum ether or by flash column chromatography on silica gel.[2]
Protocol 2: Reduction with Lithium Aluminum Hydride
This protocol requires stringent anhydrous conditions and careful handling of LAH.
Materials:
-
This compound (1.0 eq)
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LAH) powder (excess, e.g., 1.5-2.0 eq)
-
Water
-
15% Sodium hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a solid addition funnel or a powder funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LAH (1.5-2.0 eq) in anhydrous diethyl ether.
-
Cooling: Cool the LAH suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether and add it dropwise to the LAH suspension. A vigorous reaction with gas evolution will occur.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser Method): Cool the reaction to 0 °C. For a reaction using 'x' grams of LAH, cautiously and sequentially add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water Stir the resulting mixture vigorously for 15-30 minutes until a granular white precipitate forms.
-
-
Filtration and Concentration: Filter the granular solid and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as described in Protocol 1.
Product Characterization
Confirmation of the product's identity and purity is essential.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the benzylic protons and the aromatic protons. A representative spectrum can be found in the literature.[17]
-
¹³C NMR: The carbon NMR will confirm the presence of the correct number of carbon atoms and their chemical environments.
-
IR Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the carboxylic acid C=O stretch (around 1700 cm⁻¹).
Conclusion
The synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from its corresponding benzoic acid can be effectively achieved using either borane-tetrahydrofuran complex or lithium aluminum hydride. While LAH is a potent reducing agent, the superior chemoselectivity and safer handling profile of BH₃·THF make it a more favorable choice for this specific transformation. Adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to reliably synthesize this important chemical intermediate for applications in drug discovery and development.
References
- 1. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 2. Page loading... [guidechem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 64372-62-9 Cas No. | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | Matrix Scientific [matrixscientific.com]
- 5. 2-クロロ-5-(トリフルオロメチル)ベンジルアルコール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Borane–tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
- 12. labproinc.com [labproinc.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. uvic.ca [uvic.ca]
- 16. ors.od.nih.gov [ors.od.nih.gov]
- 17. 2-Chloro-5-(trifluoromethyl)benzyl alcohol(64372-62-9) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)benzoic acid as a Surrogate Standard in Environmental Analysis
Introduction: The Critical Role of Surrogate Standards in Vouching for Analytical Accuracy
In the landscape of environmental and biological monitoring, the ultimate goal is to achieve a precise and accurate quantification of target analytes, which are often present at trace levels within complex matrices like soil, water, or urine. However, the journey from sample collection to final analytical result is fraught with potential for analyte loss. Each step—extraction, cleanup, concentration, and instrumental analysis—introduces a degree of variability that can compromise the integrity of the data. To account for these potential losses and to validate the efficacy of the analytical method for each individual sample, surrogate standards are indispensable tools.
A surrogate is a compound that is chemically similar to the target analytes but is not expected to be naturally present in the samples being analyzed.[1] It is added at a known concentration to every sample, blank, and quality control standard before any sample preparation steps. The recovery of the surrogate at the end of the analysis provides a direct measure of the efficiency of the entire analytical process for that specific sample, thereby serving as a quality control check and ensuring the trustworthiness of the reported results.
This document provides a detailed guide on the application of 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7) as a surrogate standard, particularly in the context of monitoring exposure to acidic herbicides and other pesticides in human urine and on dermal surfaces (hand wipes). Its structural similarity to several classes of acidic pesticides, including phenoxyacetic acids and benzoic acids, makes it an ideal mimic to track the analytical performance for these compounds.
Physicochemical Properties of this compound
A thorough understanding of the surrogate's properties is fundamental to its appropriate application.
| Property | Value | Source |
| CAS Number | 657-06-7 | [2] |
| Molecular Formula | C₈H₄ClF₃O₂ | |
| Molecular Weight | 224.56 g/mol | [2] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 93-96 °C | [2] |
| Solubility | Soluble in organic solvents such as acetone, methanol, and ethyl acetate. |
Conceptual Workflow: Employing a Surrogate Standard
The integration of a surrogate standard into an analytical workflow is a systematic process designed to ensure data quality. The following diagram illustrates the key stages where this compound is introduced and monitored.
Caption: Workflow for using this compound as a surrogate.
Application Protocol 1: Analysis of Acidic Pesticides in Human Urine
This protocol is adapted from methodologies used in biomonitoring studies for agricultural pesticide exposure, such as the work by Curwin et al. (2005), which investigated urinary pesticide levels in farmers.[3] this compound serves as a surrogate for acidic analytes like 2,4-dichlorophenoxyacetic acid (2,4-D).
Target Analytes:
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Other acidic herbicides (e.g., Acetochlor, Alachlor, Metolachlor) and their acidic metabolites.
-
Chlorpyrifos (and its metabolite TCPy, though not acidic, can be included in multi-residue methods)
Materials and Reagents:
-
This compound surrogate spiking solution: Prepare a 1.0 µg/mL solution in methanol.
-
Urine samples: Collected and stored frozen (-20°C or below) until analysis.
-
Internal Standard (IS) solution: (Optional but recommended for improved quantitation) e.g., a deuterated analog of a target analyte, prepared in a suitable solvent.
-
Solvents: Ethyl acetate, Methanol, Acetonitrile (all HPLC or pesticide residue grade).
-
Reagents: Formic acid, Hydrochloric acid (HCl), Anhydrous sodium sulfate.
-
Solid-Phase Extraction (SPE) Cartridges: A mixed-mode or polymer-based sorbent suitable for extracting acidic compounds from an aqueous matrix.
-
Derivatizing agent (for GC-MS): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane.
Step-by-Step Protocol:
-
Sample Thawing and Aliquoting:
-
Thaw urine samples to room temperature.
-
Vortex each sample to ensure homogeneity.
-
Transfer a 5.0 mL aliquot of urine into a clean glass centrifuge tube.
-
-
Surrogate Spiking:
-
To each 5.0 mL urine aliquot, add 50 µL of the 1.0 µg/mL this compound surrogate spiking solution. This results in a surrogate concentration of 10 ng/mL.
-
Vortex briefly to mix.
-
-
Hydrolysis (Optional, for conjugated metabolites):
-
If targeting metabolites that may be excreted as glucuronide or sulfate conjugates, an enzymatic or acid hydrolysis step may be required before extraction. This step should be optimized based on the specific target analytes.
-
-
Sample Extraction (SPE):
-
Acidification: Acidify the urine sample to a pH of ~2-3 by adding concentrated HCl dropwise. This ensures the acidic analytes and the surrogate are in their neutral, protonated form for efficient retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with sequential washes of methanol followed by acidified water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a non-interfering solvent (e.g., acidified water) to remove polar interferences.
-
Drying: Dry the SPE cartridge thoroughly under a stream of nitrogen or by vacuum to remove residual water.
-
Elution: Elute the analytes and the surrogate from the cartridge using an appropriate organic solvent, such as ethyl acetate or a mixture of methanol and ethyl acetate. Collect the eluate in a clean glass tube.
-
-
Concentration and Derivatization (for GC-MS):
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
For GC-MS analysis: Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and a solvent (e.g., 50 µL of pyridine or ethyl acetate). Cap the vial and heat at 60-70°C for 30 minutes to convert the acidic protons to trimethylsilyl (TMS) esters, making them volatile for GC analysis.
-
For LC-MS/MS analysis: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).
-
-
Instrumental Analysis (GC-MS Example):
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms or equivalent).
-
Injection: 1-2 µL splitless injection.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Ions to Monitor for this compound (TMS derivative): The exact ions will depend on the fragmentation pattern. Likely ions would include the molecular ion and characteristic fragments. Note: These must be determined empirically by injecting a standard of the derivatized surrogate.
-
Data Evaluation and Acceptance Criteria:
-
Calculate Surrogate Recovery:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
-
Acceptance Limits: Typically, surrogate recovery should fall within a range of 70-130% .[2] However, labs should establish their own control limits based on historical performance data. Samples with surrogate recoveries outside these limits may require re-extraction and re-analysis. A result should be flagged if the surrogate recovery is outside the established limits.
Application Protocol 2: Analysis of Pesticides on Hand Wipes
This protocol is based on methodologies for assessing dermal exposure to pesticides, where hand wipes are a common non-invasive sampling technique.[4][5]
Target Analytes:
-
Same as for urine analysis, with a focus on parent pesticide compounds that may be present on the skin.
Materials and Reagents:
-
Hand wipe material: Sterile cellulose dressing sponges or similar absorbent pads.
-
Wetting agent: 2-Propanol (isopropyl alcohol), pesticide residue grade.[4]
-
Sample collection tubes: Sterile, wide-mouth glass or polypropylene tubes with screw caps.
-
This compound surrogate spiking solution: 1.0 µg/mL in acetone or methanol.
-
All other solvents and reagents as listed in the urine protocol.
Step-by-Step Protocol:
-
Sample Collection:
-
Prior to sample collection, wet a sterile wipe with a known volume of 2-propanol (e.g., 2-3 mL).
-
Thoroughly wipe the entire surface of both hands of the participant using a standardized procedure.[4]
-
Place the wipe into the labeled sample collection tube.
-
Collect a "field blank" wipe by wetting a wipe and placing it directly into a sample tube without wiping a hand. This blank is crucial for assessing background contamination.
-
-
Sample Fortification and Extraction:
-
In the laboratory, add 50 µL of the 1.0 µg/mL this compound surrogate spiking solution directly onto the wipe in the sample tube.
-
Add an appropriate extraction solvent (e.g., 10 mL of acetone or ethyl acetate) to the tube.
-
Vortex or sonicate the tube for 15-20 minutes to extract the pesticides and surrogate from the wipe material.
-
-
Cleanup and Concentration:
-
Carefully transfer the solvent extract to a clean tube, leaving the wipe behind.
-
The extract may be sufficiently clean for direct analysis, or it may require a cleanup step similar to the one described for urine (e.g., passing through a small SPE cartridge or a silica gel plug) to remove co-extracted skin oils and debris.
-
Concentrate the extract and perform derivatization (for GC-MS) or reconstitution (for LC-MS/MS) as described in steps 5 and 6 of the urine protocol.
-
-
Instrumental Analysis and Data Evaluation:
-
Follow the same instrumental analysis and data evaluation procedures as outlined for the urine protocol, including the calculation of surrogate recovery and comparison against acceptance criteria (typically 70-130%).
-
Rationale for Methodological Choices
-
Choice of Surrogate: this compound is selected because its acidic nature and halogenated, trifluoromethyl-substituted phenyl ring structure mimic those of many common acidic herbicides. This structural similarity ensures it behaves comparably during pH-dependent extraction and cleanup steps.
-
Acidification Step: For acidic analytes, extraction efficiency is highly pH-dependent. Lowering the pH to ~2-3 protonates the carboxylic acid group, making the molecule less polar and more amenable to extraction into an organic solvent or retention on a non-polar SPE sorbent.
-
Derivatization for GC-MS: Carboxylic acids are polar and non-volatile, making them unsuitable for direct GC analysis. Conversion to a less polar, more volatile ester (e.g., a TMS ester) is a mandatory step.
-
LC-MS/MS as an Alternative: Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often analyze acidic compounds directly without derivatization, simplifying sample preparation and potentially improving throughput. The choice between GC-MS and LC-MS/MS depends on available instrumentation and the specific range of target analytes.
Trustworthiness and Self-Validation
The protocol's integrity is maintained by a system of checks and balances:
-
Method Blanks: A solvent or reagent blank is processed with every batch of samples to check for contamination from reagents, glassware, or the instrument.
-
Laboratory Control Samples (LCS): A clean matrix (e.g., certified clean urine or reagent water) is spiked with known concentrations of all target analytes and the surrogate. The recovery of the analytes in the LCS demonstrates the accuracy of the method in the absence of matrix interferences.
-
Matrix Spike/Matrix Spike Duplicates (MS/MSD): A real sample is split into two aliquots, both of which are spiked with known concentrations of target analytes. The recovery and the relative percent difference (RPD) between the two spikes provide information on matrix-specific effects (e.g., suppression or enhancement of the analytical signal).
-
Surrogate Recovery: As detailed above, this is the primary indicator of method performance for each individual sample.
By evaluating the results of these quality control samples against established acceptance criteria, the laboratory can ensure and document the validity of the data generated for the unknown environmental samples.
Conclusion
This compound is a robust and reliable surrogate standard for the analysis of acidic pesticides in complex environmental and biological matrices. Its use is critical for ensuring the accuracy and defensibility of analytical data in exposure assessment and environmental monitoring studies. The protocols outlined here provide a framework for its successful implementation, emphasizing the importance of rigorous quality control to generate trustworthy results.
References
- 1. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Urinary and hand wipe pesticide levels among farmers and nonfarmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medscape | J Expo Anal Environ Epidemiol - Content Listing [medscape.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Application Note & Protocol: A Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic Acid
Introduction
2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No: 657-06-7) is a pivotal carboxylic acid building block in the synthesis of high-value chemical entities.[1] Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and lipophilicity to derivative molecules.[2] Consequently, it serves as a critical intermediate in the development of novel pharmaceuticals, including treatments for diabetes and non-steroidal anti-inflammatory drugs (NSAIDs), as well as next-generation agrochemicals.[2][3] This document provides a comprehensive overview of prevalent synthetic strategies and a detailed, field-proven protocol for its preparation via directed ortho-metalation, designed for researchers and professionals in chemical synthesis and drug development.
Part 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical pathways. The selection of an optimal route depends on factors such as starting material availability, scalability, and tolerance to functional groups. The most prominent methods include directed ortho-metalation (DoM), Grignard reactions, and Sandmeyer reactions.
-
Directed ortho-Metalation (DoM) and Carboxylation : This is arguably the most direct and efficient route. It begins with the commercially available 4-chlorobenzotrifluoride.[4] The acidic proton at the C2 position, situated between the electron-withdrawing chloro and trifluoromethyl groups, is selectively abstracted by a strong organolithium base. The resulting aryllithium intermediate is then trapped with solid carbon dioxide (dry ice) to yield the target benzoic acid upon acidic workup. This method offers high regioselectivity and good yields.[1][3]
-
Grignard Reaction : This classic organometallic approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation.[5][6] For this target molecule, the synthesis would require a precursor like 1-bromo-2-chloro-5-(trifluoromethyl)benzene. The successful formation of the Grignard reagent at the bromo-position without disturbing the chloro-substituent is critical. While robust, this route may require a less accessible starting material compared to the DoM approach.
-
Sandmeyer Reaction : The Sandmeyer reaction provides a pathway from an aromatic amine.[7][8] The synthesis would commence with an appropriately substituted aniline, such as 2-amino-5-(trifluoromethyl)chlorobenzene. The amine is converted into a diazonium salt, which is then displaced by a cyano group using copper(I) cyanide.[9][10] Subsequent hydrolysis of the resulting benzonitrile would yield the desired benzoic acid. This multi-step process is versatile but can be lower yielding and more complex than direct carboxylation methods.
Comparative Analysis of Key Synthetic Routes
The diagram below illustrates the fundamental transformations for the two most common strategies.
Caption: High-level comparison of DoM and Grignard reaction pathways.
Given its efficiency and reliance on a readily available starting material, the Directed ortho-Metalation (DoM) route is presented as the featured protocol.
Part 2: Featured Protocol — Synthesis via Directed ortho-Metalation and Carboxylation
This protocol details the preparation of this compound from 4-chlorobenzotrifluoride.
Principle and Rationale
The reaction proceeds via a directed ortho-metalation mechanism. The starting material, 4-chlorobenzotrifluoride, possesses a proton at the C2 position that is significantly acidified by the inductive effects of the adjacent chloro and trifluoromethyl groups.
-
Deprotonation : A strong, non-nucleophilic base is required for deprotonation. n-Butyllithium (n-BuLi) is an excellent choice. The addition of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is crucial; it complexes with the lithium cation, breaking up n-BuLi aggregates and increasing its kinetic basicity, thereby facilitating a clean and rapid deprotonation at low temperatures.[1]
-
Temperature Control : The reaction is conducted at -78 °C (a dry ice/acetone bath). This low temperature is critical to prevent the highly reactive aryllithium intermediate from undergoing side reactions, such as decomposition or reaction with the solvent (THF).
-
Carboxylation : The aryllithium anion is a potent nucleophile. It readily attacks the electrophilic carbon of solid carbon dioxide (dry ice).[3] A large excess of freshly crushed dry ice is used to ensure efficient trapping of the anion and to minimize the formation of ketone byproducts, which can arise if the aryllithium reacts with the initially formed lithium carboxylate salt.
-
Workup and Purification : The reaction is quenched with water, and the product is isolated by adjusting the pH. The crude product is then purified by recrystallization, typically from a non-polar solvent like hexane, to remove unreacted starting material and other impurities.[1]
Experimental Workflow Diagram
References
- 1. This compound | 657-06-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scribd.com [scribd.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Role of 2-Chloro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Novel Antitubercular Agents
Introduction: A Renewed Imperative in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel antitubercular agents with new mechanisms of action. Among the most promising new classes of anti-TB drugs are the 8-nitro-1,3-benzothiazin-4-ones (BTZs). Clinical candidates such as BTZ043 and Macozinone (PBTZ169) have demonstrated potent bactericidal activity by targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway.
This technical guide delves into the pivotal role of 2-chloro-5-(trifluoromethyl)benzoic acid as a key starting material in the synthesis of these next-generation antitubercular agents. We will explore the synthetic strategies, provide detailed experimental protocols, and elucidate the mechanistic rationale behind the molecular design, offering researchers a comprehensive resource for the development of novel BTZ analogues.
The Chemical Blueprint: From a Benzoic Acid Derivative to a Potent Antitubercular Core
The journey from this compound to the biologically active BTZ scaffold involves a critical nitration step, yielding 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. This nitrated intermediate is the cornerstone for constructing the BTZ ring system. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the benzene ring is crucial for the mechanism of action of the final drug candidates.
Two primary synthetic routes have been established for the synthesis of BTZs from this key intermediate: the acylisothiocyanate pathway and a more streamlined thiourea pathway. This guide will focus on the more efficient and safer thiourea pathway.
Mechanism of Action: Targeting the Mycobacterial Cell Wall
BTZs exert their potent antitubercular effect by irreversibly inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[1][2] This enzyme is essential for the biosynthesis of arabinogalactan and lipoarabinomannan, critical components of the mycobacterial cell wall. The proposed mechanism involves the reduction of the nitro group of the BTZ within the DprE1 active site to a nitroso species. This reactive intermediate then forms a covalent bond with a cysteine residue in the enzyme, leading to its irreversible inactivation and subsequent bacterial cell death.
Synthetic Strategy: The Efficient Thiourea Pathway
The thiourea pathway offers a more direct and higher-yielding route to the BTZ core compared to earlier methods.[3][4][5] This strategy is bifurcated into two principal stages:
-
Synthesis of the N,N-dialkylthiourea intermediate: This involves the reaction of a desired secondary amine with a thiocarbonylating agent.
-
Formation of the Benzothiazinone Ring: The pre-formed thiourea is then reacted with 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride (generated in situ from the corresponding benzoic acid) to yield the final BTZ derivative in a one-pot cyclization.
This approach avoids the use of toxic and unstable intermediates, making it more amenable to laboratory-scale synthesis and potential scale-up.
Visualizing the Synthesis: A Step-by-Step Workflow
Figure 1: General workflow for the synthesis of Benzothiazinones via the thiourea pathway.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a representative BTZ, Macozinone (PBTZ169), via the thiourea pathway.
Protocol 1: Synthesis of 1-(Cyclohexylmethyl)piperazine-1-carbothioamide (Thiourea Intermediate)
This protocol outlines the synthesis of the specific thiourea intermediate required for Macozinone synthesis.
Materials:
-
1-(Cyclohexylmethyl)piperazine
-
Thiocarbonyldiimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (2 M solution in Methanol)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(cyclohexylmethyl)piperazine (1.0 equivalent) in anhydrous THF.
-
Addition of Thiocarbonylating Agent: To the stirred solution, add thiocarbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Ammonia Addition: Once the first step is complete, add a 2 M solution of ammonia in methanol (2.0 equivalents) to the reaction mixture.
-
Second Reaction Stage: Continue stirring at room temperature for an additional 12-16 hours (overnight).
-
Work-up and Isolation:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(cyclohexylmethyl)piperazine-1-carbothioamide.
-
Protocol 2: Synthesis of Macozinone (PBTZ169)
This protocol details the final cyclization step to produce Macozinone.
Materials:
-
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
1-(Cyclohexylmethyl)piperazine-1-carbothioamide (from Protocol 1)
-
Standard laboratory glassware for reactions under reflux with an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Formation of the Acid Chloride:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous toluene.
-
Add thionyl chloride (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The solid should dissolve as the reaction progresses.
-
-
Removal of Excess Thionyl Chloride:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride is a viscous oil or solid and is used directly in the next step.
-
-
Cyclization Reaction:
-
Dissolve the crude acid chloride in fresh anhydrous toluene.
-
To this solution, add the 1-(cyclohexylmethyl)piperazine-1-carbothioamide (1.0 equivalent) from Protocol 1.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Macozinone as a solid.
-
Data Presentation: Key Reaction Parameters
| Step | Reactants | Key Reagents | Solvent | Temp. | Time | Yield |
| Nitration | 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating Acid Mixture | - | - | - | Good |
| Acid Chloride Formation | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Thionyl Chloride | Toluene | Reflux | 2-3 h | Quantitative |
| Thiourea Synthesis | 1-(Cyclohexylmethyl)piperazine | Thiocarbonyldiimidazole, NH₃/MeOH | THF | RT | 14-20 h | Variable |
| Cyclization | Acid Chloride & Thiourea | - | Toluene | Reflux | 4-6 h | 65-75%[3] |
Table 1: Summary of reaction conditions and typical yields for the synthesis of Macozinone via the thiourea pathway.
Conclusion and Future Perspectives
The synthetic route starting from this compound provides a robust and efficient method for the production of the promising antitubercular agent Macozinone and its analogues. The thiourea pathway, in particular, represents a significant improvement over previous synthetic strategies, offering higher yields and enhanced safety. The modularity of this synthesis allows for the facile introduction of diverse secondary amines in the first step, enabling the creation of libraries of novel BTZ derivatives for structure-activity relationship (SAR) studies. Further optimization of reaction conditions and purification techniques can enhance the overall efficiency of this synthetic sequence. The continued exploration of BTZ analogues derived from this versatile starting material holds great promise in the ongoing search for more effective treatments for tuberculosis.
References
- 1. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support guide for the purification of 2-Chloro-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity. Recrystallization is a powerful and accessible technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired material from impurities.[1][2] This guide provides in-depth, experience-driven answers to common challenges and frequently asked questions encountered during the recrystallization of this specific halogenated benzoic acid.
Compound Profile: this compound
Before initiating any purification, understanding the physicochemical properties of the target compound is crucial.
| Property | Value | Source(s) |
| CAS Number | 657-06-7 | [3] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3] |
| Molecular Weight | 224.56 g/mol | |
| Appearance | Off-white to sand-colored solid/powder | [4] |
| Melting Point | 93-96 °C (literature) | [4] |
Part 1: Solvent Selection - The Foundation of Successful Recrystallization
The choice of solvent is the most critical parameter in a recrystallization procedure.[5] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.[6] This differential solubility is the thermodynamic driving force for crystallization upon cooling.
Frequently Asked Questions (FAQs): Solvent Selection
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on patent literature and synthesis procedures, hexane is a highly effective single solvent for this compound.[7][8] The nonpolar character of hexane is well-suited to the trifluoromethyl- and chloro-substituted benzene ring, while the polarity of the carboxylic acid group limits solubility at lower temperatures, creating the necessary solubility differential for successful recrystallization. One documented procedure involves dissolving the crude material in refluxing hexane, followed by hot filtration and cooling to 4°C overnight to yield crystals.[8]
Q2: My compound is too soluble in hexane even at room temperature. What should I do?
A2: This indicates that hexane is too "good" a solvent for your specific sample, which may contain impurities that enhance its solubility. In this scenario, you should consider a less polar solvent. However, a more common and effective approach is to employ a mixed solvent system .[5] This typically involves a "good" solvent in which the compound is readily soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.
For this compound, a good starting point for a mixed system would be Hexane/Ethyl Acetate or Toluene/Hexane . The general procedure is to dissolve the crude solid in the minimum amount of the "good" solvent (e.g., Toluene or Ethyl Acetate) at an elevated temperature, and then slowly add the "bad" solvent (Hexane) dropwise until the solution becomes faintly cloudy (the cloud point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
Q3: Can I use a polar solvent like water or ethanol?
A3: While generally less common for this specific structure, polar solvents can be effective, particularly for purifying related halogenated benzoic acids.[10] Benzoic acid itself is frequently recrystallized from water due to its significantly higher solubility in hot water compared to cold.[11] Given the polar carboxylic acid group, a mixed system like Ethanol/Water or Methanol/Water is a plausible option.[12] The trifluoromethyl and chloro groups reduce water solubility, but this can be overcome at higher temperatures or with the addition of a miscible co-solvent like ethanol.[13] This approach is worth exploring if nonpolar solvents fail to give satisfactory results.
Q4: How do I systematically test for a suitable solvent?
A4: A systematic, small-scale approach is most efficient.[14] Place a small amount of your crude compound (enough to cover the tip of a spatula) into several test tubes. Add a small volume (e.g., 0.5 mL) of a different candidate solvent to each tube. Observe the solubility at room temperature. If the compound dissolves, the solvent is too good. If it remains insoluble, heat the test tube gently. A good solvent will dissolve the compound completely upon heating. Finally, cool the test tube to see if crystals form.[6]
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
Part 2: Procedural Troubleshooting Guide
Even with the right solvent, challenges can arise during the recrystallization process. This section addresses the most common issues.
Q5: I've added the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What went wrong?
A5: This is the most frequent problem and usually stems from one of two causes:
-
Excess Solvent: You have likely used too much solvent.[15] The solution is saturated at a temperature below 0°C, so crystals won't form. To fix this, gently boil the solution in a fume hood to evaporate some of the solvent, thereby increasing the concentration. Periodically remove it from the heat and allow it to cool to check for crystal formation.
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should.[15] Crystal growth requires a nucleation site to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[11]
-
Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the solution. This will act as a template for further crystal growth.[15]
-
Q6: My compound separated as an oil instead of crystals. How do I fix this?
A6: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[15] Since the melting point of this compound is high (93-96°C), oiling out is more likely due to impurities depressing the melting point. To resolve this:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool very slowly. Insulate the flask by covering it with a beaker or placing it in a warm water bath that is allowed to cool to room temperature.[15] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.
-
If the problem persists, try a different solvent with a lower boiling point.
Q7: My final product is still colored, even after recrystallization. How can I get a pure white product?
A7: Colored impurities are common in organic synthesis. If a single recrystallization does not remove the color, you can use activated charcoal (decolorizing carbon).
-
Dissolve the crude solid in the appropriate amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (the tip of a spatula is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot gravity filtration to remove the charcoal.[16] This must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel. Use a pre-heated funnel and flask if possible.
-
Allow the clarified filtrate to cool and crystallize as usual.
Q8: My recovery yield is very low. What are the common causes?
A8: A low yield can be frustrating but is often preventable. Common causes include:
-
Using too much solvent: This is the primary reason for low recovery, as a significant amount of the product will remain in the mother liquor even after cooling.[5]
-
Premature crystallization: If the product crystallizes during a hot filtration step, it will be lost with the insoluble impurities. Ensure the solution is not supersaturated and the filtration apparatus is hot.
-
Inadequate cooling: Ensure you have cooled the flask in an ice-water bath for a sufficient time (at least 15-20 minutes) to maximize crystal precipitation.[5]
-
Excessive washing: Washing the collected crystals is necessary to remove residual mother liquor, but using too much cold solvent, or solvent that is not ice-cold, will dissolve some of your product.[5]
Part 3: Experimental Protocol & Workflow
This section provides a generalized, step-by-step protocol for the recrystallization of this compound.
Protocol: Recrystallization from a Single Solvent (e.g., Hexane)
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hexane and a boiling chip. Heat the mixture to a gentle boil on a hot plate in a fume hood.
-
Achieve Saturation: Continue adding small portions of hot hexane until the solid just dissolves completely. Avoid adding a large excess of solvent.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. To prevent premature crystallization, add a small excess (~5-10% more) of hot solvent before filtering through a pre-warmed short-stem funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold hexane to rinse away any remaining impurities in the mother liquor.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Then, transfer the crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven. The final purity can be assessed by melting point determination.[11]
Caption: A standard workflow for the purification of a solid by recrystallization.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 657-06-7 [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Solubility of 2-Chloro-5-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for 2-Chloro-5-(trifluoromethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to address common questions and challenges related to the solubility of this compound in organic solvents. We provide theoretical context, actionable protocols, and troubleshooting guides to ensure you can generate reliable and reproducible solubility data in your laboratory.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. Where can I find a comprehensive list of its solubility in common organic solvents?
Publicly available, quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. Solubility is a critical parameter that is highly dependent on factors like solvent type, temperature, and the specific solid form of the solute.[1]
Therefore, for reliable and application-specific data, experimental determination is strongly recommended. This guide will walk you through the process of predicting suitable solvents and accurately measuring the thermodynamic solubility in your lab.
Q2: How can I predict which organic solvents are most likely to dissolve this compound?
A prediction of solubility can be made by analyzing the physicochemical properties of the solute and applying the principle of "like dissolves like".[2] Let's break down the structure of this compound.
-
Structure: The molecule has a benzoic acid core, making it acidic and capable of hydrogen bonding. It also possesses a chloro group and a trifluoromethyl (CF3) group, which are both electron-withdrawing and contribute to the molecule's overall hydrophobicity and polarity.[3][4]
-
Physicochemical Properties:
-
The carboxylic acid group (-COOH) can act as a hydrogen bond donor and acceptor.
-
The aromatic ring, chloro, and trifluoromethyl groups can participate in van der Waals and dipole-dipole interactions.
-
This structure suggests that polar organic solvents, particularly those that can engage in hydrogen bonding, will be effective. Polar aprotic solvents are also likely to be good candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 657-06-7 | [3][4] |
| Molecular Formula | C₈H₄ClF₃O₂ | [3][4] |
| Molecular Weight | 224.56 g/mol | [3][4] |
| Appearance | Off-white to white crystalline powder | [5] |
| Melting Point | 93-96 °C |[3][5] |
Solvent Selection Strategy: Based on the molecule's characteristics, you should screen a range of solvents with varying polarities.
Table 2: Selected Organic Solvents for Screening
| Solvent Class | Example Solvent | Rationale for Selection |
|---|---|---|
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | Acetone, Acetonitrile | Can accept hydrogen bonds and have strong dipole moments. |
| Dimethyl Sulfoxide (DMSO) | Highly polar; often an excellent solvent for a wide range of organic molecules.[6] | |
| Ethyl Acetate | A moderately polar solvent with ester functionality.[6] | |
| Less Polar | Dichloromethane | Can dissolve compounds with some polarity. |
| Non-polar | Toluene, Heptane | Expected to have low solubility; useful for establishing the lower boundary. |
Q3: What is the gold-standard method for experimentally determining the thermodynamic (equilibrium) solubility?
The Saturation Shake-Flask Method is widely regarded as the most reliable method for determining equilibrium solubility.[7][8] It is designed to ensure that the solvent is fully saturated with the solute at a specific temperature, representing the true thermodynamic limit.[1]
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). "Excess" means enough solid should remain undissolved at the end of the experiment to confirm that saturation was reached.[8]
-
Equilibration: Place the sealed container in a constant-temperature shaker bath (e.g., at 25 °C). Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, but for some crystalline compounds, 48-72 hours may be necessary.[9][10] It is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has plateaued.[9]
-
Phase Separation: After equilibration, allow the suspension to settle at the same constant temperature. Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and is typically achieved by:
-
Centrifugation: Spin the sample at high speed to pellet the excess solid.
-
Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the liquid. Crucial: Ensure the filter material does not adsorb the solute. A quick validation check is recommended.
-
-
Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the concentration using a validated technique like HPLC-UV or LC-MS.
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in units like mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Method.
Q4: My solubility measurements are inconsistent or seem incorrect. What are the common causes and how can I troubleshoot them?
Inconsistent results are a common challenge, and a systematic approach is key to identifying the root cause.[11] The most frequent issues relate to equilibrium, solid-state properties, compound stability, and analytical methodology.
Common Troubleshooting Points:
-
Insufficient Equilibration Time: This is the most common error. If the measured concentration is still increasing over time, the system has not reached thermodynamic equilibrium.
-
Solution: Extend the agitation time and measure concentrations at successive time points (e.g., 24, 48, 72 hours) until the value is constant.[9]
-
-
Metastable Solid Forms (Polymorphism): The compound may exist in different crystalline forms (polymorphs) or an amorphous state, each having a different solubility. The initial solid may convert to a more stable, less soluble form during the experiment.
-
Solution: Analyze the solid material before and after the experiment using techniques like XRPD (X-ray Powder Diffraction) or DSC (Differential Scanning Calorimetry) to check for any changes in the solid form.
-
-
Compound Degradation: The solute may be unstable in the chosen solvent, leading to artificially low solubility values as the parent compound is consumed over time.[12]
-
Solution: Analyze the chromatogram (e.g., from HPLC) for the appearance of new peaks. If degradation is suspected, perform a stability study of the compound in the solvent over the experimental timeframe.
-
-
Analytical & Sampling Errors:
-
Filter Adsorption: The compound may stick to the filter material, leading to an underestimation of solubility.
-
Particle Breakthrough: Inefficient filtration may allow fine solid particles into the sample, causing an overestimation of solubility.[12]
-
Evaporation: Loss of solvent during handling will artificially increase the measured concentration.
-
Solution: Use appropriate, validated filters. Ensure solutions are visually clear before analysis.[11] Handle samples quickly and in sealed containers.
-
Caption: Troubleshooting Decision Tree for Solubility Experiments.
Q5: What is the difference between "kinetic" and "thermodynamic" solubility, and which one do I need?
This is a critical distinction, especially in drug discovery and development.[13]
-
Thermodynamic Solubility: This is the true equilibrium solubility measured by the shake-flask method described above. It represents the maximum amount of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium. This value is crucial for formulation development, biopharmaceutical classification (BCS), and understanding the fundamental properties of a compound.[8][13]
-
Kinetic Solubility: This method is often used in high-throughput screening. It typically involves adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and determining the concentration at which precipitation first occurs.[14][15] The resulting solid is often amorphous and more soluble than the stable crystalline form.[15] Kinetic solubility is a faster measurement but can be less reproducible and often overestimates the true thermodynamic solubility.
Which one to choose?
-
For early discovery and screening , kinetic solubility can be a useful, rapid proxy.
-
For lead optimization, pre-formulation, and any process development , thermodynamic solubility is the essential, authoritative value you must determine.
References
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-氯-5-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 657-06-7 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. scribd.com [scribd.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the nitration of 2-Chloro-5-(trifluoromethyl)benzoic acid
Technical Support Center: Nitration of 2-Chloro-5-(trifluoromethyl)benzoic Acid
Welcome to the technical support guide for the nitration of this compound. This molecule is a crucial building block in the synthesis of high-value compounds, including antitubercular agents and other pharmacologically active molecules.[1][2] However, its complex substitution pattern presents unique challenges in achieving high yield and regioselectivity. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome these hurdles. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reaction with confidence.
Section 1: Core Scientific Principles
This section addresses the foundational chemistry governing this reaction. Understanding these principles is the first step toward effective troubleshooting.
Q: What is the fundamental reaction mechanism, and how is the active nitrating species formed?
A: The nitration of this compound is a classic Electrophilic Aromatic Substitution (EAS) reaction.[3] The process is not a direct reaction with nitric acid. Instead, a more potent electrophile, the nitronium ion (NO₂⁺) , must be generated in situ. This is typically achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid.[4][5]
The role of sulfuric acid is to act as a strong acid and a dehydrating agent, protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6][7]
Reaction for Electrophile Generation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[8]
Once formed, the nitronium ion is attacked by the electron-rich π-system of the benzene ring, proceeding through a resonance-stabilized carbocation intermediate (known as a sigma complex or Wheland intermediate) before a proton is eliminated to restore aromaticity.[3][5]
Q: How do the existing substituents on the starting material dictate the position of nitration?
A: This is the most critical challenge in this synthesis. The regiochemical outcome is determined by the cumulative directing effects of the three substituents already on the ring: the chloro (-Cl), carboxylic acid (-COOH), and trifluoromethyl (-CF₃) groups.[9]
-
Deactivating Groups (Meta-Directors): The carboxylic acid and trifluoromethyl groups are powerful electron-withdrawing groups.[8][10] They strongly deactivate the ring towards electrophilic attack by pulling electron density away from it. They direct incoming electrophiles to the meta position relative to themselves.
-
Deactivating Group (Ortho-, Para-Director): The chloro group is also deactivating due to its inductive electron withdrawal. However, it possesses lone pairs of electrons that can donate into the ring through resonance, which stabilizes the carbocation intermediate when the attack occurs at the ortho or para positions.[11] This resonance effect makes it an ortho-, para-director despite being a deactivator.
Analysis of Directing Effects:
-
-COOH (at C1): Directs to C3 and C5. Position C5 is blocked.
-
-Cl (at C2): Directs to C4 and C6.
-
-CF₃ (at C5): Directs to C1 and C3. Position C1 is blocked.
As illustrated in the diagram below, the powerful meta-directing effects of both the -COOH and -CF₃ groups converge on the C3 position . This makes C3 the most electronically favored site for nitration, leading to the formation of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid .[1][2][12] The formation of the C4 isomer, while possible due to the directing effect of the chlorine atom, is generally less favored due to the overwhelming deactivation of the ring.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. aiinmr.com [aiinmr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fvs.com.py [fvs.com.py]
- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-5-(trifluoromethyl)benzoic Acid Derivatives
Welcome to the technical support center dedicated to the synthesis and strategic derivatization of 2-Chloro-5-(trifluoromethyl)benzoic acid. This guide is crafted for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this versatile, yet challenging, chemical scaffold. Here, we dissect common experimental hurdles and provide evidence-based strategies to enhance reaction efficiency, purity, and yield.
Our approach is grounded in a deep understanding of reaction mechanisms and extensive laboratory experience. We aim to empower you with the knowledge to not only follow protocols but to troubleshoot and adapt them to your specific synthetic goals.
I. Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues that may arise during the synthesis and derivatization of this compound. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions and detailed experimental protocols.
Problem 1: Low Yield in the Synthesis of this compound via Ortho-Lithiation and Carboxylation
The synthesis of this compound often starts from 4-chlorobenzotrifluoride, proceeding through a directed ortho-lithiation followed by quenching with carbon dioxide.[1] Low yields in this process are a frequent challenge.
Probable Causes & Solutions:
-
Incomplete Lithiation: The efficiency of the ortho-lithiation is paramount. Inadequate deprotonation of 4-chlorobenzotrifluoride can lead to a significant amount of unreacted starting material.
-
Solution: Ensure strictly anhydrous and anaerobic conditions. The presence of water will quench the organolithium reagent. Additionally, the choice of organolithium reagent and the use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) are critical.[1] TMEDA chelates the lithium ion, increasing the basicity of the organolithium reagent and directing the lithiation to the ortho position. A patent suggests that using tert-butyllithium in the presence of a tertiary amine can also be effective.[2]
-
-
Inefficient Carboxylation: The reaction of the generated aryl lithium species with carbon dioxide can be inefficient if not performed correctly.
-
Solution: Use freshly crushed, high-purity dry ice or a stream of dry CO2 gas. Introduce the organolithium solution to an excess of solid carbon dioxide, rather than the other way around, to minimize side reactions such as the formation of ketones. The reaction should be maintained at a low temperature (e.g., -78 °C) during the addition.[1]
-
-
Difficult Work-up and Purification: The product, this compound, can be challenging to isolate in high purity.
Optimized Protocol for this compound Synthesis:
Caption: Optimized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 4-chlorobenzotrifluoride to the cooled THF.
-
Slowly add N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by the dropwise addition of n-butyllithium (n-BuLi) while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.[1]
-
In a separate flask, place a significant excess of freshly crushed dry ice.
-
Slowly transfer the aryl lithium solution via cannula onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding aqueous hydrochloric acid until the pH is approximately 1.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexane to yield this compound as a solid.[2]
Problem 2: Inefficient Suzuki-Miyaura Cross-Coupling Reactions
Derivatization of this compound and its esters via Suzuki-Miyaura coupling can be challenging due to the electron-withdrawing nature of the trifluoromethyl and carboxylic acid groups, as well as the relative inertness of the C-Cl bond.
Probable Causes & Solutions:
-
Poor Catalyst Activity: Standard palladium catalysts may not be effective for the activation of the aryl chloride bond.
-
Solution: Employ specialized ligands that promote the oxidative addition of palladium to the aryl chloride. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[3] The use of palladium precatalysts can also enhance catalytic activity.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the transmetalation step.
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, can significantly reduce the yield.
-
Solution: Ensure the reaction is conducted under strictly anaerobic conditions, as oxygen can promote this side reaction.[5] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help to drive the desired coupling reaction to completion.
-
Recommended Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that facilitate oxidative addition of the aryl chloride.[3] |
| Base | K3PO4, Cs2CO3 | Strong, non-nucleophilic bases that promote transmetalation. |
| Solvent | Toluene, 1,4-Dioxane, THF/H2O | Aprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage. |
Problem 3: Challenges in Buchwald-Hartwig Amination
The introduction of an amine nucleophile via Buchwald-Hartwig amination can be hindered by the electronic properties of the this compound scaffold.
Probable Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by coordination to the carboxylic acid group or by the formation of off-cycle species.
-
Incorrect Base Selection: The strength of the base is crucial for the deprotonation of the amine and the subsequent catalytic cycle.
-
Solution: Strong, non-nucleophilic bases such as NaOt-Bu, LHMDS, or K2CO3 are commonly used.[8] The choice of base should be optimized for the specific amine being coupled.
-
Troubleshooting Logic for Buchwald-Hartwig Amination:
Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.
II. Frequently Asked Questions (FAQs)
Q1: Can this compound be synthesized from 2-Chloro-5-(trifluoromethyl)benzonitrile?
A1: Yes, this is a viable synthetic route. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[9][10] Basic hydrolysis is often preferred as it typically requires milder conditions. The reaction proceeds through the formation of a benzamide intermediate, which is then further hydrolyzed to the benzoic acid.[9][11]
Q2: What are the key safety precautions when working with organolithium reagents?
A2: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strictly inert atmosphere (argon or nitrogen) in anhydrous solvents. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is essential. It is also crucial to have a suitable quenching agent (e.g., isopropanol) and a class D fire extinguisher readily available.
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q4: Are there alternative methods for derivatizing the carboxylic acid group?
A4: Yes, the carboxylic acid can be converted to a variety of other functional groups. For instance, it can be reduced to the corresponding benzyl alcohol using a reducing agent like borane-tetrahydrofuran complex.[12] It can also be converted to an acid chloride with thionyl chloride, which is a versatile intermediate for the synthesis of amides and esters.[13][14]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 10. scribd.com [scribd.com]
- 11. websites.nku.edu [websites.nku.edu]
- 12. Page loading... [guidechem.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of 2-Chloro-5-(trifluoromethyl)benzoic acid
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS 657-06-7). This molecule is a crucial building block in the synthesis of pharmaceuticals and agrochemicals, valued for the unique electronic and biological properties imparted by its chloro and trifluoromethyl substituents.[1] However, these same features can present unique challenges in monitoring reaction progress. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to address the common issues and questions that arise during synthesis. We will explore the "why" behind each technique, ensuring you can adapt and troubleshoot effectively.
Part 1: Foundational Knowledge & General Considerations
Q1: What are the key chemical properties of this compound that I should consider when monitoring a reaction?
Understanding the molecule's inherent characteristics is the first step to successful reaction monitoring.
-
Acidity: The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1] This high acidity can cause "streaking" on Thin-Layer Chromatography (TLC) plates and lead to poor peak shapes in High-Performance Liquid Chromatography (HPLC).
-
Reactivity of the Carboxylic Acid: The -COOH group is the primary site for reactions like esterification, amidation, or conversion to an acid chloride using reagents like thionyl chloride.[2][3][4] These reactions are often monitored by the disappearance of the acidic proton in NMR or a change in polarity.
-
Aromatic Ring Reactivity: The benzene ring is electron-deficient due to the chloro and trifluoromethyl groups. This makes it less susceptible to standard electrophilic aromatic substitution.[5] When such reactions are forced, the carboxyl group acts as a meta-director. Monitoring these reactions requires techniques that can distinguish between isomers.
Q2: Which analytical technique is best for my reaction?
The optimal technique depends on your reaction's specifics, the information you need (qualitative vs. quantitative), and available equipment. This decision tree can guide your choice.
Caption: Decision tree for selecting an analytical monitoring technique.
Part 2: Technique-Specific Guidance
Q3: How do I select the right mobile phase for TLC analysis?
A good starting point for separating acidic compounds like this compound is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). To prevent streaking caused by the acidity, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase. This keeps the carboxylic acid protonated, resulting in sharper, more defined spots.
Q4: My spots are not visible under a UV lamp. What are my options?
While many aromatic compounds are UV-active, the response can sometimes be weak.[6] If you cannot see your spots, you have several options:
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. The iodine vapor will stain organic compounds, often appearing as yellow or brown spots. This method is non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized. It appears as yellow spots on a purple background.[7]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can help differentiate between compounds.[7][8]
-
Bromocresol Green Stain: This is an indicator dye specifically for acidic compounds. The plate is dipped in the stain, and acidic spots appear as yellow against a blue background.[7]
Q5: I'm seeing significant peak tailing for my benzoic acid starting material. How can I fix this?
Peak tailing is a common issue with acidic analytes. It's often caused by secondary interactions between the acidic proton and free silanol groups on the silica-based column.
-
Solution: Add a small amount of an acid modifier to your mobile phase. A concentration of 0.1% trifluoroacetic acid (TFA) or formic acid is typically sufficient to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[9]
Q6: What is a reliable, general-purpose HPLC method for monitoring these reactions?
A robust starting method for analyzing this compound and its derivatives would be:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid is a good modifier for peak shape and is MS-compatible.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase. Acetonitrile often provides better peak shapes than methanol for aromatic compounds. |
| Gradient | Start at 30-40% B, ramp to 95% B over 10-15 min | A gradient is essential to elute both the polar starting material and potentially less polar products in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 272 nm[9] | The aromatic ring provides strong UV absorbance at these wavelengths. |
This method should be optimized for your specific reaction mixture.
Q7: Can I analyze this compound directly by GC?
Direct analysis is challenging. Carboxylic acids are polar and have low volatility, often leading to poor peak shape, low response, and irreversible adsorption onto the GC column.[11]
Q8: How can I make my compound suitable for GC analysis?
Derivatization is necessary to increase volatility and thermal stability. The most common method is to convert the carboxylic acid to an ester, typically a methyl ester.[12]
-
Protocol: A simple and effective method is to use trimethylsilyldiazomethane (TMS-diazomethane). In a vial, dissolve a small aliquot of your reaction mixture in a solvent like methanol/toluene. Add TMS-diazomethane dropwise until a persistent yellow color remains. The reaction is instantaneous and quantitative. The resulting methyl ester is much more volatile and suitable for GC-MS analysis.
Q9: How can I use ¹H NMR to track the disappearance of the starting material?
The most straightforward approach is to monitor the signals of the aromatic protons. For this compound, you will see distinct signals in the aromatic region (typically 7.5-8.2 ppm).[13] As the reaction proceeds at the carboxylic acid site (e.g., forming an ester or amide), the electronic environment of these protons will change, causing their signals to shift. By comparing the integration of the starting material's aromatic signals to the product's signals, you can estimate the reaction conversion. For quantitative analysis (qNMR), adding a known amount of an internal standard with a non-overlapping signal is required.[14]
Q10: My reaction involves changes to the aromatic ring. Is ¹⁹F NMR a useful tool?
Absolutely. ¹⁹F NMR is an extremely powerful and sensitive technique for monitoring reactions involving fluorinated compounds. The trifluoromethyl (-CF₃) group on your molecule provides a clean, singlet signal in the ¹⁹F NMR spectrum. Any substitution or change on the aromatic ring will alter the electronic environment of the -CF₃ group, resulting in a distinct chemical shift for the product's -CF₃ signal. Since the ¹⁹F NMR spectrum often has very little background noise, it is excellent for tracking the appearance of new fluorinated species.[15]
Systematic Troubleshooting Guide
When a reaction is not proceeding as expected, a structured approach to troubleshooting is critical.
Caption: A logical workflow for troubleshooting stalled reactions.
References
- 1. CAS 657-06-7: this compound [cymitquimica.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. epfl.ch [epfl.ch]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. jfda-online.com [jfda-online.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. academic.oup.com [academic.oup.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Chloro-5-(trifluoromethyl)benzoic Acid: A Comparative Approach
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or key intermediates is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Chloro-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we aim to provide a comprehensive understanding of the interplay of substituent effects on the aromatic proton environment.
The Foundational Principles: Decoding Aromatic 1H NMR Spectra
The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its electronic environment. In aromatic systems, the positions of protons on the benzene ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. Electron-withdrawing groups, such as a chloro (–Cl), trifluoromethyl (–CF3), and carboxylic acid (–COOH) group, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield)[1]. Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).
The splitting pattern, or multiplicity, of a signal is governed by the number of neighboring non-equivalent protons, following the n+1 rule. The magnitude of the interaction between neighboring protons is given by the coupling constant (J), which is invaluable for determining the relative positions of substituents on the aromatic ring. Typical coupling constants in benzene derivatives are:
-
Ortho-coupling (³J): 6–10 Hz
-
Meta-coupling (⁴J): 1–3 Hz
-
Para-coupling (⁵J): 0–1 Hz
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To ensure the acquisition of a high-quality 1H NMR spectrum suitable for detailed analysis, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic proton of the carboxylic acid.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumental Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A range of approximately 12-16 ppm is typically sufficient to cover both aromatic and carboxylic acid proton signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
The 1H NMR Spectrum of this compound: A Detailed Analysis
The 1H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton. The electron-withdrawing nature of the chloro, trifluoromethyl, and carboxylic acid groups will shift all aromatic protons downfield compared to benzene (δ 7.37 ppm).
Predicted ¹H NMR Spectrum of this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.2 - 8.4 | d | ~2 Hz (⁴J) | This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the trifluoromethyl group, leading to significant deshielding. It shows meta-coupling to H-4. |
| H-4 | ~7.8 - 8.0 | dd | ~8-9 Hz (³J), ~2 Hz (⁴J) | Positioned ortho to the trifluoromethyl group and para to the carboxylic acid, this proton is also strongly deshielded. It exhibits ortho-coupling to H-3 and meta-coupling to H-6. |
| H-3 | ~7.6 - 7.8 | d | ~8-9 Hz (³J) | This proton is ortho to the chloro group and meta to the carboxylic acid. The combined deshielding effects place it downfield. It shows ortho-coupling to H-4. |
| -COOH | >10 | br s | - | The acidic proton of the carboxylic acid typically appears as a broad singlet at a very high chemical shift and can exchange with trace amounts of water in the solvent. |
Comparative Analysis: Understanding Substituent Effects
To appreciate the distinct spectral signature of this compound, a comparison with its monosubstituted and other disubstituted analogs is highly instructive.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Spectral Features |
| 2-Chlorobenzoic acid | ~8.09 (d), ~7.50 (m), ~7.40 (m), ~7.31 (m)[2] | The presence of the ortho-chloro group causes a complex multiplet pattern for the four aromatic protons. |
| 3-Chlorobenzoic acid | ~7.79 (m, 2H), ~7.70 (m, 1H), ~7.55 (t, 1H)[2] | The meta-chloro substituent leads to a different splitting pattern compared to the 2-chloro isomer. |
| 3-(Trifluoromethyl)benzoic acid | ~8.36-7.76 (m, 2H), ~7.71 (ddd), ~7.61-7.46 (m, 1H)[3] | The strongly electron-withdrawing trifluoromethyl group at the meta position significantly deshields the aromatic protons. |
| 4-(Trifluoromethyl)benzoic acid | Aromatic protons typically appear as two doublets. | The para-substitution pattern simplifies the spectrum into a characteristic AA'BB' system. |
| This compound (Predicted) | H-6: ~8.2-8.4 (d); H-4: ~7.8-8.0 (dd); H-3: ~7.6-7.8 (d) | The combined and position-specific deshielding effects of the three electron-withdrawing groups lead to a unique downfield shift and splitting pattern for the three aromatic protons. |
This comparative table highlights how the number, nature, and position of substituents dramatically alter the 1H NMR spectrum of a benzoic acid derivative. The predicted spectrum of this compound, with its three distinct and significantly downfield-shifted aromatic signals, provides a clear fingerprint for its identification.
Workflow for 1H NMR Analysis
The logical flow for the analysis of a substituted benzoic acid by 1H NMR is depicted in the following workflow diagram.
Caption: Workflow for the 1H NMR analysis of substituted benzoic acids.
Conclusion
The 1H NMR spectrum of this compound is a powerful tool for its structural verification. A thorough understanding of the additive effects of the chloro, trifluoromethyl, and carboxylic acid substituents on the chemical shifts and coupling patterns of the aromatic protons allows for an unambiguous assignment of the spectrum. By comparing the spectrum with those of simpler, related benzoic acid derivatives, researchers can gain a deeper appreciation for the subtleties of 1H NMR spectroscopy and confidently identify this key chemical intermediate. This guide provides the foundational knowledge and practical steps for scientists to effectively utilize 1H NMR in their research and development endeavors.
References
A Researcher's Guide to the 13C NMR Spectral Analysis of 2-Chloro-5-(trifluoromethyl)benzoic Acid
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the ¹³C NMR spectral data of 2-Chloro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry. By juxtaposing predicted spectral data with experimental data from structurally analogous compounds, we aim to provide researchers with a robust framework for interpreting the ¹³C NMR spectrum of this and similar substituted benzoic acid derivatives.
The Significance of ¹³C NMR in Structural Characterization
¹³C NMR spectroscopy offers a direct window into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is exquisitely sensitive to the electronic environment, providing crucial information about hybridization, connectivity, and the influence of neighboring functional groups. For a molecule like this compound, the interplay of three distinct substituents on the benzene ring—a carboxylic acid, a chloro group, and a trifluoromethyl group—creates a unique and diagnostic ¹³C NMR fingerprint. Understanding the origin of these chemical shifts is key to confirming the compound's identity and purity.
Predicted ¹³C NMR Spectral Data of this compound
In the absence of a publicly available, experimentally verified ¹³C NMR spectrum for this compound, we have turned to in-silico prediction tools to generate a theoretical spectrum. These tools utilize extensive databases of known spectra and sophisticated algorithms to estimate chemical shifts with a reasonable degree of accuracy. The predicted ¹³C NMR chemical shifts for this compound are presented in Table 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 168.5 |
| C-1 | 133.0 |
| C-2 | 135.2 |
| C-3 | 128.0 |
| C-4 | 131.5 |
| C-5 | 124.8 (q, J ≈ 33 Hz) |
| C-6 | 130.5 |
| CF₃ | 122.5 (q, J ≈ 272 Hz) |
| Table 1: Predicted ¹³C NMR chemical shifts for this compound. Predictions are based on a consensus from multiple online prediction tools. The quartet (q) multiplicity for C-5 and CF₃ is due to coupling with the fluorine atoms. |
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted spectrum and to understand the nuanced effects of the substituents, we will compare the predicted data for our target molecule with the experimental ¹³C NMR data of three key analogues: 2-chlorobenzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid. Furthermore, we will examine the experimental data for the closely related 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.
Substituent Effects on the Aromatic Ring
The chemical shifts of the aromatic carbons in substituted benzenes are governed by the electronic properties of the substituents. Both the chloro and trifluoromethyl groups are electron-withdrawing, but they influence the electron density of the ring through different mechanisms.
-
Chlorine (-Cl): The chloro group is electronegative, exerting an inductive electron-withdrawing effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deshielding of the attached carbon (ipso-carbon) and influencing the ortho, meta, and para positions.
-
Trifluoromethyl (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily through a powerful inductive effect (-I). It does not have a significant resonance effect.
-
Carboxylic Acid (-COOH): The carboxylic acid group is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of Aromatic Carbons
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | 133.0 | 135.2 | 128.0 | 131.5 | 124.8 | 130.5 |
| 2-Chlorobenzoic acid (Experimental in CDCl₃)[1] | 132.5 | 134.8 | 126.8 | 131.6 | 128.5 | 133.7 |
| 3-(Trifluoromethyl)benzoic acid (Experimental in DMSO-d₆) | 131.1 | 129.3 | 133.4 | 128.4 | 133.2 | 133.8 |
| 4-(Trifluoromethyl)benzoic acid (Experimental in DMSO-d₆) | 135.1 | 130.6 | 126.1 | 132.9 | 126.1 | 130.6 |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid (Experimental in DMSO-d₆)[2] | 128.8 | 135.7 | 149.7 | 124.0 | 129.7 | 127.2 |
From this comparison, we can draw several key insights:
-
C-2 (Carbon bearing Chlorine): The predicted chemical shift of C-2 in our target molecule (135.2 ppm) is in good agreement with the experimental value for 2-chlorobenzoic acid (134.8 ppm). This indicates that the primary deshielding effect on this carbon is due to the directly attached chlorine atom.
-
C-5 (Carbon bearing Trifluoromethyl): The predicted chemical shift for C-5 (124.8 ppm) is expected to be a quartet due to coupling with the three fluorine atoms. This is a characteristic feature of a carbon attached to a trifluoromethyl group. The chemical shift is significantly influenced by the strong electron-withdrawing nature of the CF₃ group. In the experimental data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the carbon at a similar position (C-5) appears at 129.7 ppm, also as a quartet. The downfield shift in the latter is likely due to the additional electron-withdrawing nitro group.
-
Carboxylic Acid Carbon (C=O): The predicted chemical shift for the carbonyl carbon (168.5 ppm) is within the expected range for benzoic acids. For comparison, the carbonyl carbon in 2-chlorobenzoic acid appears at approximately 171.1 ppm[1], while in 3-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, it is around 166.5 ppm and 166.7 ppm, respectively. The presence of the ortho-chloro group tends to shift the carbonyl carbon slightly downfield.
-
CF₃ Carbon: The carbon of the trifluoromethyl group itself is predicted to appear around 122.5 ppm as a strong quartet, which is a highly diagnostic signal. In the experimental data for 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, this carbon appears at 122.3 ppm, also as a quartet[2], showing excellent agreement.
Experimental Protocol for ¹³C NMR Spectroscopy
For researchers wishing to acquire their own experimental data, the following protocol provides a standardized starting point for obtaining a high-quality ¹³C NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
Instrument Setup:
-
The following parameters are for a typical 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument.
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative analysis, especially for quaternary carbons.
-
Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Approximately 250 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if quantitative analysis is desired (note: standard ¹³C NMR is generally not quantitative without specific experimental setups).
-
Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the acquisition and interpretation of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR spectral analysis.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. Through a combination of spectral prediction and comparative analysis with known compounds, we have established a clear and reliable framework for the assignment of its carbon signals. The strong electron-withdrawing effects of the chloro and trifluoromethyl substituents, along with the characteristic quartet splitting patterns induced by the CF₃ group, provide a unique and unambiguous spectral signature. This guide serves as a valuable resource for researchers working with this compound, enabling confident structural verification and facilitating its application in the development of new chemical entities.
References
A Comparative Guide to the Reactivity of 2-Chloro-5-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of building blocks with predictable and tunable reactivity is paramount. Benzoic acid and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. Their reactivity, particularly in crucial reactions like esterification and amidation, is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of 2-Chloro-5-(trifluoromethyl)benzoic acid with other key benzoic acid derivatives, grounded in the principles of physical organic chemistry and supported by experimental data.
Understanding Reactivity: The Role of Electronic and Steric Effects
The reactivity of the carboxylic acid group in benzoic acid derivatives is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the benzene ring can either enhance or diminish this electrophilicity through a combination of electronic and steric effects.
-
Electronic Effects : These are categorized into inductive and resonance effects.
-
Inductive Effect (I) : This is the transmission of charge through sigma bonds. Electronegative atoms or groups pull electron density away from the reaction center (a -I effect), increasing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged intermediate in nucleophilic acyl substitution.
-
Resonance Effect (M or R) : This involves the delocalization of pi electrons. Electron-donating groups (+R effect) can delocalize lone pairs into the ring, which can ultimately reduce the electrophilicity of the carbonyl carbon. Conversely, electron-withdrawing groups (-R effect) can pull electron density from the ring, increasing electrophilicity.
-
-
Steric Effects : The spatial arrangement of atoms can influence reaction rates. Bulky groups near the reaction center can hinder the approach of a nucleophile, slowing down the reaction. A notable manifestation of this is the "ortho effect."
The Unique Profile of this compound
This compound is a highly activated aromatic carboxylic acid due to the presence of two potent electron-withdrawing groups.[1]
-
Trifluoromethyl Group (-CF3) : Located at the meta position (position 5) relative to the carboxyl group, this group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[2] It has no significant resonance effect.
-
Chloro Group (-Cl) : Positioned at the ortho position (position 2), the chlorine atom also withdraws electron density through its inductive effect (-I). While it has a weak electron-donating resonance effect (+R), the inductive effect is dominant.
Crucially, the ortho-chloro substituent introduces a significant steric factor known as the ortho effect . This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring.[3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid slightly reduces the acidity. By preventing this resonance, the ortho substituent effectively increases the acidity and reactivity of the carboxyl group toward nucleophiles.[5][6]
Quantifying Reactivity: Acidity (pKa) as an Indicator
The acidity of a carboxylic acid, quantified by its pKa value, is an excellent proxy for the electrophilicity of its carbonyl carbon. A lower pKa indicates a stronger acid, which corresponds to a more electron-deficient and, therefore, more reactive carbonyl carbon.
| Compound | Substituents | pKa | Relative Acidity |
| This compound | 2-Cl, 5-CF3 | ~2.45 (Predicted)[7][8] | Very High |
| 4-Nitrobenzoic acid | 4-NO2 | 3.44[4] | High |
| Benzoic acid | None | 4.20[3][9] | Moderate |
| 4-Methoxybenzoic acid | 4-OCH3 | 4.47[2] | Low |
Table 1: Comparison of pKa values for selected benzoic acid derivatives.
As the data indicates, this compound is predicted to be a significantly stronger acid than both 4-nitrobenzoic acid and benzoic acid. This heightened acidity directly translates to enhanced reactivity in nucleophilic acyl substitution reactions. Conversely, 4-methoxybenzoic acid, with its electron-donating methoxy group, is a weaker acid than benzoic acid and thus less reactive.
The Hammett Equation: A Predictive Tool for Reactivity
For meta- and para-substituted derivatives, the Hammett equation provides a powerful quantitative tool to correlate reaction rates with the electronic properties of the substituents.[9][10]
log(k/k₀) = σρ
-
k and k₀ are the rate constants for the substituted and unsubstituted benzoic acid, respectively.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11][12]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
The ortho substituent in this compound precludes a simple Hammett analysis for this specific molecule. However, we can use the sum of the Hammett constants for the individual substituents as a rough estimate of its electronic activation.
| Substituent | Position | Hammett Constant (σ) |
| m-CF3 | meta | +0.43 to +0.52[6] |
| o-Cl | ortho | N/A (ortho effect) |
| p-NO2 | para | +0.78[13] |
| p-OCH3 | para | -0.27[13] |
Table 2: Selected Hammett Substituent Constants.
The large positive σ value for the meta-trifluoromethyl group, combined with the inductive withdrawal and steric activation of the ortho-chloro group, rationalizes the high reactivity of this compound.
Comparative Reactivity in Esterification: A Mechanistic Perspective
Fischer-Speier esterification is a classic acid-catalyzed reaction that serves as an excellent model for comparing the reactivity of carboxylic acids. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Fischer-Speier Esterification.
The rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. Electron-withdrawing groups on the aromatic ring increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.
Based on this mechanism and the pKa data, the expected order of reactivity for acid-catalyzed esterification is:
This compound > 4-Nitrobenzoic acid > Benzoic acid > 4-Methoxybenzoic acid
Experimental Protocol: Kinetic Analysis of Esterification via HPLC
To empirically validate the predicted reactivity, a kinetic study of the esterification reaction can be performed. This protocol provides a robust method for determining the reaction rates.
Objective: To determine the second-order rate constants for the acid-catalyzed esterification of various benzoic acid derivatives with methanol.
Materials:
-
This compound
-
4-Nitrobenzoic acid
-
Benzoic acid
-
4-Methoxybenzoic acid
-
Anhydrous Methanol (HPLC grade)
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Toluene (solvent)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare individual stock solutions of each benzoic acid derivative (e.g., 0.2 M) and the internal standard in anhydrous toluene.
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and reflux condenser, add a precise volume of the benzoic acid stock solution, the internal standard stock solution, and anhydrous toluene.
-
Initiation: Equilibrate the vessel to the desired temperature (e.g., 60 °C). Initiate the reaction by adding a pre-heated solution of sulfuric acid in methanol.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a vial containing a solution of sodium bicarbonate to neutralize the acid catalyst.
-
HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the unreacted benzoic acid derivative relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the benzoic acid derivative versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of methanol.
Caption: Workflow for Kinetic Analysis of Esterification.
Conclusion and Implications
The reactivity of this compound is significantly enhanced by the synergistic effects of its substituents. The strong inductive electron withdrawal from both the ortho-chloro and meta-trifluoromethyl groups, combined with the steric "ortho effect" of the chlorine atom, makes its carboxyl group highly electrophilic.
This analysis, supported by pKa data and the principles of the Hammett equation, firmly places this compound as a more reactive substrate in nucleophilic acyl substitution reactions compared to derivatives bearing less activating or deactivating groups. For researchers in drug development and materials science, this high reactivity can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and the formation of amide or ester bonds with less reactive nucleophiles. However, this heightened reactivity also necessitates careful control of reaction conditions to avoid side reactions. Understanding these structure-reactivity relationships is crucial for the rational design and efficient synthesis of novel molecular entities.
References
- 1. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 2. sites.msudenver.edu [sites.msudenver.edu]
- 3. benchchem.com [benchchem.com]
- 4. studylib.net [studylib.net]
- 5. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]
- 12. web.viu.ca [web.viu.ca]
- 13. web.viu.ca [web.viu.ca]
A Senior Application Scientist's Guide to Purity Validation: An In-depth Comparison of Analytical Methods for 2-Chloro-5-(trifluoromethyl)benzoic acid
In the landscape of pharmaceutical development and chemical research, the confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable experimental data and, ultimately, patient safety are built. An impurity, even in trace amounts, can alter the pharmacological, toxicological, and physical properties of an active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for confirming the purity of 2-Chloro-5-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond rote protocol recitation. Instead, this guide will dissect the causality behind our analytical choices, presenting a self-validating system of protocols. We will benchmark LC-MS against other stalwart techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a holistic perspective for researchers, scientists, and drug development professionals.
The Gold Standard: LC-MS for Purity Determination
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool, merging the potent separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.[1][2] For a molecule like this compound, which is non-volatile, possesses a UV-absorbing aromatic structure, and has an ionizable carboxylic acid group, LC-MS is exceptionally well-suited. The technique provides not only a quantitative measure of purity based on the relative abundance of the main compound but also the molecular weight of any co-eluting impurities, which is a critical first step in their structural elucidation.[3][4][5]
The Causality Behind the LC-MS Protocol
Every parameter in an LC-MS method is chosen to ensure specificity, sensitivity, and reproducibility. The goal is to develop a method that can confidently separate the main compound from process-related impurities, degradation products, and other potential contaminants.
Caption: A typical experimental workflow for LC-MS purity analysis.
Experimental Protocol: LC-MS Analysis
This protocol is designed to be a self-validating system, incorporating a system suitability test to ensure instrument performance before sample analysis.[6]
1. Instrumentation:
-
A UHPLC (Ultra-High-Performance Liquid Chromatography) system coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) or a tandem mass spectrometer (e.g., Triple Quadrupole, QQQ).
2. Reagents and Materials:
-
This compound sample
-
Reference standard of this compound (purity >99.5%)
-
LC-MS grade Water
-
LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid (≥99%)
-
System Suitability Test (SST) mixture (containing compounds of varying polarity and pKa)[7]
3. Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Vortex to ensure complete dissolution.
-
Prepare a reference standard solution in the same manner.
-
Filter the sample through a 0.22 µm syringe filter to prevent contamination of the LC system.[8]
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier promotes better peak shape and provides protons for ionization.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
Rationale: A gradient elution is crucial for separating impurities that may have significantly different polarities from the parent compound.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: The carboxylic acid group readily deprotonates to form a stable negative ion ([M-H]⁻), making negative mode highly sensitive for this compound.[9][10]
-
Data Acquisition: Full Scan Mode
-
Mass Range: m/z 50 - 500. Rationale: This range comfortably covers the expected mass of the analyte (MW = 224.56) and potential dimeric or degradation products.
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 350 °C
-
Source Temperature: 120 °C
6. System Suitability Test (SST):
-
Before running any samples, inject the SST mixture.
-
Acceptance Criteria: The system is deemed suitable if the retention time repeatability is <1% RSD, peak area precision is <5% RSD, and mass accuracy is within 5 ppm for known standards in the mix.[11] This step provides confidence that the LC-MS system is performing optimally.[6][12]
7. Data Analysis and Interpretation:
-
Identify the main peak in the Total Ion Chromatogram (TIC) corresponding to this compound by its mass-to-charge ratio (m/z). The expected [M-H]⁻ ion is at m/z 223.55.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Examine the mass spectra of any impurity peaks to gain initial identification based on their m/z values.
Comparative Analysis: Alternative Methodologies
While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques—methods that rely on different separation or detection principles. This approach ensures that no impurities are missed.
Caption: Decision tree for selecting an appropriate analytical technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates compounds based on their differential partitioning between a stationary and mobile phase, with detection based on the absorbance of ultraviolet light by the analyte.[13]
-
Application for this Compound: As our target molecule has an aromatic ring, it is strongly UV-active, making HPLC-UV a viable and robust method for purity assessment. It is excellent for quantifying known impurities against a reference standard.[2]
-
Limitations: Its primary drawback is the inability to identify unknown impurities, as it provides no molecular weight information. Furthermore, the response factor of impurities can differ significantly from the main compound, potentially leading to inaccurate purity calculations if not properly calibrated.
-
Protocol Summary: The chromatographic conditions would be very similar to the LC-MS method. Detection would be set to a wavelength where the analyte and expected impurities absorb, often around 235 nm for this type of structure.[14] Purity is determined by area percent from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[15][16] Samples are volatilized and separated in a gaseous mobile phase before detection by a mass spectrometer.
-
Application for this Compound: Direct analysis of this compound by GC-MS is not feasible due to its low volatility and high melting point (93-96 °C).[17] It would require a derivatization step to convert the carboxylic acid into a more volatile ester, which introduces additional complexity and potential sources of error. However, GC-MS is an essential orthogonal technique for identifying and quantifying residual solvents from the synthesis process, which LC-MS is not well-suited to detect.[18]
-
Protocol Summary: A headspace GC-MS method would be employed. A sample of the solid material is placed in a sealed vial, heated to drive volatile compounds into the headspace, and an aliquot of the gas is injected into the GC-MS for analysis.
Quantitative NMR (qNMR)
-
Principle: qNMR is a primary analytical method that provides a direct, absolute measure of compound concentration and purity.[19][20] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[21]
-
Application for this Compound: By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard (e.g., maleic acid), the purity of the target compound can be calculated with high accuracy, without needing a pre-certified standard of the analyte itself.[22] This makes it an invaluable tool for characterizing new chemical entities and reference standards.
-
Limitations: qNMR has lower sensitivity compared to chromatographic techniques and can be challenging if impurity signals overlap with those of the analyte or the internal standard.[23]
-
Protocol Summary: An accurately weighed sample and a certified internal standard are dissolved in a deuterated solvent (e.g., DMSO-d6). A ¹H NMR spectrum is acquired under quantitative conditions (e.g., with a long relaxation delay). Purity is calculated by comparing the integral of a unique, well-resolved peak from the analyte to the integral of a peak from the internal standard.
Performance Comparison Summary
The selection of an analytical method is always a balance of the specific questions that need to be answered. The table below provides a comparative summary to guide this decision-making process.
| Feature | LC-MS | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation with mass-based detection.[1] | Chromatographic separation with UV absorbance detection.[24] | Chromatographic separation of volatile compounds with mass-based detection.[15] | Signal intensity is proportional to the number of nuclei.[19] |
| Primary Use | Identify and quantify non-volatile impurities. | Quantify known, UV-active impurities. | Identify and quantify volatile impurities (residual solvents). | Absolute purity determination; reference standard characterization. |
| Sensitivity | Very High (pg-ng)[25] | High (ng-µg) | Very High (pg-ng) | Moderate (µg-mg)[25] |
| Impurity ID | Excellent (provides molecular weight) | None (retention time only) | Excellent (provides fragmentation patterns) | Excellent (provides structural information) |
| Suitability for Analyte | Excellent: Ideal for direct analysis. | Good: Robust for quantification but no ID. | Poor: Requires derivatization for the main analyte. | Excellent: Provides an absolute purity value. |
Conclusion
For the comprehensive purity assessment of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) emerges as the most powerful and informative single technique. It offers an unparalleled combination of high sensitivity, selective separation, and definitive identification of unknown non-volatile impurities. Its utility is central to ensuring the quality and consistency of the material.
References
- 1. uccore.org [uccore.org]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Small Molecule Analysis | AxisPharm [axispharm.com]
- 6. myadlm.org [myadlm.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. lcms.cz [lcms.cz]
- 13. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 14. helixchrom.com [helixchrom.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 2-氯-5-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 18. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 19. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Characterization of 2-Chloro-5-(trifluoromethyl)benzoic Acid Derivatives
This guide provides an in-depth comparison of the primary analytical methodologies for the structural characterization of 2-Chloro-5-(trifluoromethyl)benzoic acid and its derivatives. These compounds are critical building blocks in medicinal chemistry, notably as precursors to promising antitubercular agents.[1][2] An unambiguous understanding of their three-dimensional structure, connectivity, and functional group arrangement is paramount for rational drug design, synthesis optimization, and quality control.
We will move beyond a simple listing of techniques to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide will compare Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR), providing not only the principles but also validated experimental protocols and comparative data.
Single-Crystal X-ray Crystallography: The Definitive Architectural Blueprint
For determining the absolute three-dimensional structure of a molecule in the solid state, single-crystal X-ray crystallography remains the unequivocal gold standard.[3] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.
Causality in Method Selection
When the precise spatial arrangement of substituents around the benzene ring is critical, as is the case with sterically hindered molecules like this compound derivatives, X-ray crystallography is indispensable. It resolves ambiguities that spectroscopic methods alone cannot, such as the exact twist (dihedral angle) of the carboxylic acid group relative to the aromatic ring—a feature that can significantly influence intermolecular interactions and, consequently, biological activity.
Experimental Workflow and Protocol
The process, from sample to structure, involves a meticulous sequence of steps. Success is critically dependent on the first step: growing a high-quality single crystal.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Protocol: Crystallization by Slow Evaporation This protocol is adapted from the successful crystallization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid.[4]
-
Dissolution: Dissolve the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent or solvent system (e.g., methanol/water or ethanol). The goal is to create a saturated or near-saturated solution at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap or paraffin film pierced with a few small holes using a needle. This slows the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Monitoring: Observe the vial daily for the formation of well-defined, transparent crystals. The process can take several days to weeks.
Data Interpretation: A Case Study
In the structural analysis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, X-ray crystallography revealed significant steric strain imposed by the ortho-substituents.[1][4] The carboxylic acid and nitro groups are substantially twisted out of the plane of the benzene ring. This type of quantitative conformational data is exclusive to crystallographic methods.
| Parameter | 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid[1][4] | 2-(Trifluoromethyl)benzoic acid[5] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Carboxyl Group Twist Angle¹ | 22.9 (1)° | 16.8 (3)° |
| Nitro Group Twist Angle¹ | ~90° (nearly perpendicular) | N/A |
| Key Supramolecular Feature | Centrosymmetric O—H···O hydrogen-bonded dimers | Centrosymmetric O—H···O hydrogen-bonded dimers |
| ¹Twist angle relative to the mean plane of the benzene ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity in Solution
NMR spectroscopy is the most powerful tool for determining the chemical structure and connectivity of molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the molecular framework.
Causality in Method Selection
Unlike X-ray crystallography, which provides a static solid-state picture, NMR reveals the structure of a molecule as it exists in solution, which is often more relevant to its behavior in biological systems. It is the primary method for confirming the identity and purity of a synthesized compound. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly informative and clean technique due to its 100% natural abundance and high sensitivity.
Protocol: Standard ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for the desired nuclei (¹H, ¹³C). The magnetic field is "locked" to the deuterium signal of the solvent, and the sample is "shimmed" to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical experiment may run from several minutes to hours.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to a known standard, typically tetramethylsilane (TMS) at 0 ppm.[6]
Data Interpretation
The substitution pattern on the benzene ring gives rise to a predictable set of signals in the ¹H NMR spectrum. For the parent acid, three distinct signals are expected in the aromatic region. The strong electron-withdrawing nature of the -CF₃, -Cl, and -COOH groups shifts these proton signals downfield.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Expected Splitting Patterns |
| ¹H | ||
| Aromatic C-H | 7.5 - 8.5 | Doublets, doublets of doublets (or singlets depending on substitution) |
| Carboxylic Acid O-H | 10 - 13 (often broad) | Singlet |
| ¹³C | ||
| Carboxylic C=O | 165 - 175 | Singlet (or quartet due to coupling with ¹⁹F) |
| Aromatic C-Cl | 130 - 140 | Singlet |
| Aromatic C-CF₃ | 125 - 135 | Quartet (¹JCF ≈ 270-280 Hz) |
| Aromatic C-H | 120 - 140 | Singlet |
| Trifluoromethyl -CF₃ | 120 - 130 | Quartet (¹JCF ≈ 270-280 Hz) |
For example, the ¹H NMR spectrum of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide in DMSO-d₆ shows distinct signals for the two remaining aromatic protons and the two amide protons, confirming the substitution pattern.[4]
Mass Spectrometry (MS): High-Sensitivity Molecular Weight and Formula Determination
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is unparalleled in its sensitivity and its ability to provide the exact molecular weight, which is a fundamental characteristic of a compound.
Causality in Method Selection
MS is the go-to technique for confirming the molecular weight of a target compound and for verifying its elemental composition through high-resolution mass spectrometry (HRMS). For halogenated compounds, MS provides an additional layer of confirmation due to the characteristic isotopic patterns of elements like chlorine. This is invaluable for quickly identifying target compounds in complex mixtures, such as reaction monitoring via LC-MS.
Caption: A simplified fragmentation diagram for a substituted benzoic acid.
Data Interpretation: Isotopic Patterns
A key diagnostic feature for this compound derivatives is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two distinct peaks in the mass spectrum for any chlorine-containing fragment: the primary peak (M) and a smaller peak at two mass units higher (M+2) with approximately one-third the intensity. This pattern is a highly reliable indicator of the presence of a single chlorine atom in the ion.[7][8]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically a reverse-phase C18 column, to separate the analyte from impurities.
-
Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) is common for polar molecules like carboxylic acids and is typically run in negative ion mode ([M-H]⁻) to deprotonate the acidic proton.[9]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum. For the nitro-derivative, ESI-MS confirmed the expected [M-H]⁻ ion at m/z 268.0.[4]
Vibrational Spectroscopy (FT-IR): Rapid Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality in Method Selection
FT-IR is an essential first-pass analytical technique. It is used to quickly verify the presence of key functional groups (like the carboxylic acid C=O and O-H) and to confirm that a reaction has proceeded as expected (e.g., the disappearance of a starting material's functional group and the appearance of a product's). While it does not provide detailed structural connectivity, its speed and simplicity make it a cornerstone of chemical synthesis and quality control.
Data Interpretation
The spectrum is divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former contains characteristic and easily assignable peaks, while the latter is complex but unique to a specific molecule.
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| Carboxylic Acid O-H | Stretching (broad) | 2500 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Carboxylic Acid C=O | Stretching | 1680 - 1720 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-F (in CF₃) | Stretching (strong) | 1100 - 1350[10][11] |
| C-Cl | Stretching | 600 - 800 |
The IR spectrum for 2-chloro-3-nitro-5-(trifluoromethyl)benzamide clearly shows characteristic peaks for N-H stretching (3356, 3178 cm⁻¹), C=O stretching (1659 cm⁻¹), NO₂ stretching (1537, 1317 cm⁻¹), and the strong C-F stretching (1116 cm⁻¹), confirming the presence of all expected functional groups.[4]
Comparative Summary
| Technique | Information Provided | Sample Requirement | Throughput | Primary Application |
| X-ray Crystallography | Absolute 3D structure, conformation, bond lengths/angles, packing | High-quality single crystal | Low (days-weeks) | Unambiguous structure determination of novel compounds. |
| NMR Spectroscopy | Atomic connectivity, solution-state structure, chemical environment | 5-10 mg dissolved sample | Medium (mins-hours) | Routine structure verification, purity assessment, mixture analysis. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation | <1 mg, solution or solid | High (minutes) | MW confirmation, reaction monitoring, trace analysis. |
| FT-IR Spectroscopy | Presence of functional groups | <1 mg, solid or liquid | Very High (seconds) | Quick identity check, monitoring reaction progress. |
Conclusion
The comprehensive structural characterization of this compound and its derivatives is not achieved by a single technique but by the synergistic application of several. While X-ray crystallography provides the ultimate, unambiguous 3D structure, NMR spectroscopy is indispensable for confirming the covalent framework in a biologically relevant solution state. Mass spectrometry offers unparalleled sensitivity for molecular weight confirmation, and FT-IR serves as a rapid and essential tool for functional group verification. A judicious combination of these methods provides a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug discovery and development.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Fluoro- vs. Chloro-Substituted Benzoic Acids in Nucleophilic Aromatic Substitution (SNAr) Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. A frequent and critical choice in this reaction class is the nature of the halogen leaving group on the aromatic substrate. This guide provides an in-depth, data-driven comparison of the reactivity of fluoro- and chloro-substituted benzoic acids in SNAr reactions, offering insights into mechanistic rationale and practical experimental considerations.
The SNAr Mechanism: A Departure from Convention
Unlike the more familiar SN1 and SN2 reactions, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.[1] Instead, it proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is then restored by the expulsion of the leaving group.
This mechanism is contingent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[3] These EWGs are crucial for activating the aromatic ring towards nucleophilic attack and for stabilizing the negative charge of the Meisenheimer complex through resonance.[4]
The Halogen Reactivity Anomaly: Why Fluorine Reigns Supreme
In the realm of SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in SNAr reactions, this trend is inverted, with the general order of reactivity being F > Cl ≈ Br > I .[5][6] This counterintuitive observation is a direct consequence of the SNAr mechanism's rate-determining step.
The initial attack of the nucleophile to form the Meisenheimer complex is typically the slowest step of the reaction.[2] Therefore, factors that stabilize this intermediate and lower the activation energy of this step will increase the overall reaction rate. Fluorine, being the most electronegative halogen, exerts a powerful electron-withdrawing inductive effect.[7] This effect strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and highly susceptible to nucleophilic attack. Furthermore, the high electronegativity of fluorine effectively stabilizes the negative charge of the Meisenheimer complex, thereby accelerating the rate-determining addition step.[7]
While the carbon-fluorine bond is the strongest among the halogens, its cleavage occurs in the fast, second step of the reaction after the rate-determining formation of the Meisenheimer complex.[2] Consequently, the high bond energy of the C-F bond does not impede the overall reaction rate.
The following diagram illustrates the SNAr mechanism and the stabilizing effect of an ortho-nitro group on the Meisenheimer complex.
Caption: Generalized workflow of an SNAr reaction.
Comparative Reactivity Data
While direct, side-by-side kinetic comparisons of fluoro- and chloro-substituted benzoic acids under identical conditions are not extensively reported in the literature, the established principles of SNAr reactivity are consistently supported by studies on analogous systems. For instance, kinetic studies on 6-halopurine nucleosides have demonstrated the superior reactivity of the fluoro-substituted analogue.
The displacement reactivity order with butylamine in acetonitrile was found to be F > Br > Cl > I.[5] Similarly, with methanol and DBU in acetonitrile, the order was F > Cl ≈ Br > I.[5] This data strongly corroborates the mechanistic understanding that the high electronegativity of fluorine accelerates the rate-determining nucleophilic attack.
| Leaving Group (X) in 6-X-purine Nucleoside | Nucleophile/Conditions | Relative Reactivity |
| F | BuNH₂/MeCN | Highest |
| Cl | BuNH₂/MeCN | Lower |
| Br | BuNH₂/MeCN | Higher than Cl |
| I | BuNH₂/MeCN | Lowest |
| F | MeOH/DBU/MeCN | Highest |
| Cl | MeOH/DBU/MeCN | Lower |
| Br | MeOH/DBU/MeCN | ≈ Cl |
| I | MeOH/DBU/MeCN | Lowest |
Table 1: Comparative Reactivity of 6-Halopurine Nucleosides in SNAr Reactions. [5]
This trend underscores the principle that for activated aromatic systems, a fluoro-substituent is the preferred leaving group for facilitating rapid SNAr reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative SNAr reactions involving a fluoro-substituted and a chloro-substituted benzoic acid derivative.
Protocol 1: SNAr Reaction of 4-Fluoro-2-nitrobenzoic Acid with an Amine
This protocol is a general procedure for the amination of an activated fluorobenzoic acid.
Materials:
-
4-Fluoro-2-nitrobenzoic acid
-
Amine (e.g., piperidine, morpholine) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq) in DMF or DMSO.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the SNAr reaction of 4-fluoro-2-nitrobenzoic acid.
Protocol 2: Synthesis of 4-Amino-2-chlorobenzoic Acid via SNAr-like Reduction
While not a direct substitution on the chloro-benzoic acid, this protocol for the synthesis of a key derivative highlights a common transformation of a related starting material. The synthesis involves the reduction of the nitro group of 2-chloro-4-nitrobenzoic acid.
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Silver salt (e.g., AgNO₃) for catalyst preparation
-
Montmorillonite (MMT) clay
-
Potassium hydroxide (KOH)
-
Isopropanol
-
Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Catalyst Preparation: Prepare an Ag/MMT catalyst by adding NaBH₄ (1 mmol) to a solution of a silver salt in methanol at room temperature and stirring for 2 hours. Filter and wash the catalyst with methanol.
-
Reduction Reaction: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid (0.1 mmol), KOH (0.15 mmol), isopropanol (3 mL), and the prepared Ag/MMT catalyst (50 mg).
-
Stir the mixture at room temperature and monitor the reaction by Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, filter to remove the catalyst. Extract the product from the filtrate with ethyl acetate. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2-chlorobenzoic acid.[8]
Conclusion and Practical Implications
The comparative analysis of fluoro- versus chloro-substituted benzoic acids in SNAr reactions unequivocally demonstrates the superior reactivity of the fluoro derivatives. This enhanced reactivity is rooted in the high electronegativity of fluorine, which both activates the aromatic ring towards nucleophilic attack and stabilizes the key Meisenheimer intermediate.
For researchers and drug development professionals, this has several practical implications:
-
Faster Reactions and Milder Conditions: The higher reactivity of fluoro-aromatics often allows for shorter reaction times and the use of lower temperatures, which can be crucial for the stability of complex molecules with sensitive functional groups.
-
Broader Substrate Scope: The increased electrophilicity of the carbon bearing the fluorine can enable reactions with a wider range of weaker nucleophiles that may be unreactive towards their chloro- counterparts.
-
Strategic Synthetic Design: When designing a synthetic route, introducing a fluorine atom at a position desired for subsequent SNAr functionalization can be a highly effective strategy to enhance reactivity and improve overall efficiency.
While chloro-substituted benzoic acids remain valuable and widely used substrates, particularly when cost is a primary consideration or when more moderate reactivity is desired, their fluoro- analogues offer a distinct advantage in terms of reaction kinetics and scope. A thorough understanding of the underlying mechanistic principles governing SNAr reactions empowers chemists to make informed decisions in the selection of starting materials, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
Differentiating isomers of Chloro-(trifluoromethyl)benzoic acid using analytical techniques
An In-Depth Technical Guide to Differentiating Isomers of Chloro-(trifluoromethyl)benzoic Acid
Executive Summary
The structural characterization and differentiation of isomers are critical challenges in pharmaceutical development and chemical synthesis, where even minor positional changes in substituents can drastically alter a molecule's pharmacological and toxicological profile. Chloro-(trifluoromethyl)benzoic acid, a common building block and potential impurity in drug manufacturing, presents a significant analytical hurdle due to its numerous isomers possessing identical mass and similar physicochemical properties. This guide provides a comprehensive comparison of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the unambiguous differentiation of these challenging isomers. We delve into the fundamental principles, provide validated experimental protocols, and present comparative data to empower researchers and drug development professionals in selecting and implementing the most effective analytical strategies for quality control and structural elucidation.
Introduction: The Challenge of Isomerism
In the landscape of active pharmaceutical ingredient (API) synthesis, the control of impurities is a mandate from regulatory bodies like the FDA and ICH.[1][2] Isomeric impurities are particularly problematic because they share the same molecular formula and mass, making them invisible to standard mass-based detection methods when co-eluting. The ten possible isomers of Chloro-(trifluoromethyl)benzoic acid (molecular formula C₈H₄ClF₃O₂) exemplify this challenge. The varying positions of the electron-withdrawing chloro (-Cl) and trifluoromethyl (-CF₃) groups on the benzoic acid ring create distinct electronic and steric environments. These subtle differences, while difficult to detect, are the key to their analytical differentiation. This guide will focus on a multi-pronged approach, leveraging the unique strengths of spectroscopy and chromatography to provide a self-validating system for isomer identification.[3]
For the purpose of this guide, we will focus on comparing three representative isomers:
-
4-Chloro-2-(trifluoromethyl)benzoic acid
-
4-Chloro-3-(trifluoromethyl)benzoic acid
-
2-Chloro-4-(trifluoromethyl)benzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it directly probes the chemical environment of each atom in the molecule.[4] The distinct electronic effects of the -Cl and -CF₃ substituents create unique chemical shifts (δ) and coupling patterns (J-values) for the remaining protons on the aromatic ring.
Principle of Differentiation
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, significantly deshielding nearby protons (shifting them downfield). The chloro group (-Cl) is also electron-withdrawing but to a lesser extent. Their relative positions dictate the final appearance of the ¹H NMR spectrum, providing a unique fingerprint for each isomer. Similarly, ¹⁹F NMR can provide a single, sharp peak whose exact chemical shift is sensitive to the overall electronic environment of the molecule, offering another point of comparison.[5]
Comparative ¹H NMR Data (Predicted)
The following table summarizes the predicted ¹H NMR spectral data for our three example isomers in a typical solvent like DMSO-d₆. These predictions are based on established substituent effects on aromatic systems.[6]
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| 4-Chloro-2-(trifluoromethyl)benzoic acid | H-3 | ~8.0 | d | J ≈ 8 Hz |
| H-5 | ~7.9 | dd | J ≈ 8, 2 Hz | |
| H-6 | ~7.8 | d | J ≈ 2 Hz | |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | H-2 | ~8.4 | d | J ≈ 2 Hz |
| H-5 | ~8.2 | dd | J ≈ 8, 2 Hz | |
| H-6 | ~7.9 | d | J ≈ 8 Hz | |
| 2-Chloro-4-(trifluoromethyl)benzoic acid | H-3 | ~8.1 | d | J ≈ 8 Hz |
| H-5 | ~8.0 | d | J ≈ 2 Hz | |
| H-6 | ~7.9 | dd | J ≈ 8, 2 Hz |
Note: The carboxylic acid proton will appear as a broad singlet, typically >13 ppm, and is not usually used for differentiating aromatic substitution patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Parameters: Use a standard pulse program for ¹H acquisition. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.
Mass Spectrometry (MS): Differentiating by Fragmentation
While a standard mass spectrometer will report the same molecular weight (m/z ≈ 224.56) for all isomers, tandem mass spectrometry (MS/MS) can differentiate them.[7] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns emerge based on the stability of the resulting fragment ions.
Principle of Differentiation
The fragmentation of benzoic acid derivatives is well-characterized.[8] Common losses include H₂O, CO, and COOH. For our target molecules, the positions of the -Cl and -CF₃ groups influence which fragmentation pathways are favored. For example, an "ortho effect" can sometimes lead to unique losses involving interaction between adjacent substituents. The primary fragments will involve losses of the carboxylic acid group and subsequent fragmentations of the substituted benzene ring.
Comparative MS/MS Fragmentation Data (Predicted)
The table below outlines the expected key fragment ions for each isomer in negative ion mode ESI-MS/MS, which is often highly sensitive for acidic compounds. The precursor ion for all would be [M-H]⁻ at m/z 223.
| Isomer | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Rationale |
| All Isomers | 223 | 179 | CO₂ | Loss of the carboxylate group is a primary fragmentation for all isomers. |
| 4-Chloro-2-(trifluoromethyl)benzoic acid | 179 | 144 | Cl | Loss of chlorine from the [M-H-CO₂]⁻ fragment. |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | 179 | 144 | Cl | Loss of chlorine from the [M-H-CO₂]⁻ fragment. |
| 2-Chloro-4-(trifluoromethyl)benzoic acid | 179 | 144 | Cl | Loss of chlorine from the [M-H-CO₂]⁻ fragment. |
| Distinguishing Fragment | 179 | 110 | CF₃ | Loss of trifluoromethyl radical is less common but can be a distinguishing, lower-abundance fragment. Relative intensities will differ. |
Note: While primary fragments may be similar, the relative intensities of these fragments will be the key differentiator. Advanced analysis may be required to find unique, low-intensity fragments.
Workflow & Experimental Protocol: LC-MS/MS
The most robust approach is to couple liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides both separation and structural information.[2]
Caption: Workflow for isomer analysis using LC-MS/MS.
-
Chromatography: Perform HPLC separation as described in the next section.
-
Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode.
-
MS1 Analysis: In the first stage, set the mass spectrometer to isolate the precursor ion of interest (e.g., m/z 223.98 for [M-H]⁻).
-
MS2 Fragmentation (CID): In the collision cell, apply a collision energy (e.g., 15-30 eV) using an inert gas like argon or nitrogen to induce fragmentation.
-
MS2 Analysis: In the second stage, scan the resulting fragment ions to generate the MS/MS spectrum.
-
Data Comparison: Compare the fragmentation spectra of the unknown peaks to those of authenticated reference standards.
High-Performance Liquid Chromatography (HPLC): Separation by Polarity
HPLC is a cornerstone of pharmaceutical analysis for separating impurities.[9] For substituted benzoic acids, reversed-phase HPLC is highly effective, separating the isomers based on their relative polarity.[10][11]
Principle of Differentiation
In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (like water and acetonitrile). More nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and therefore elute later (have a longer retention time). The polarity of the Chloro-(trifluoromethyl)benzoic acid isomers is influenced by the positions of the -Cl and -CF₃ groups. The ability of the polar carboxylic acid group to be shielded by bulky adjacent groups can reduce its interaction with the polar mobile phase, increasing retention time.
-
Expected Elution Order (from earliest to latest): The exact order can be method-dependent, but generally, isomers with more exposed polar groups will elute earlier. Isomers where the bulky -CF₃ and -Cl groups are adjacent to the carboxylic acid (ortho position) may exhibit increased hydrophobicity due to steric shielding of the polar acid group, leading to longer retention times. A likely elution order would be: 4-Chloro-3-(trifluoromethyl)benzoic acid (less shielding) < 2-Chloro-4-(trifluoromethyl)benzoic acid < 4-Chloro-2-(trifluoromethyl)benzoic acid (most shielding of COOH).
Caption: Separation based on polarity in reversed-phase HPLC.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 30% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
-
Validation: The method should be validated by running pure standards of each isomer to confirm their individual retention times.[1]
Summary and Recommendations
No single technique is foolproof. A robust analytical strategy for differentiating isomers of Chloro-(trifluoromethyl)benzoic acid relies on the orthogonal application of multiple techniques.
| Technique | Principle | Strengths | Weaknesses |
| ¹H NMR | Nuclear spin in a magnetic field | Provides unambiguous structural data; gold standard for identification. | Lower sensitivity than MS; requires pure sample for clear spectrum. |
| LC-MS/MS | Fragmentation pattern | High sensitivity and specificity; couples separation with identification. | Fragmentation can be complex; may require reference standards for confirmation. |
| HPLC-UV | Differential polarity | Excellent for separation and quantification; robust and widely available. | Identification based solely on retention time is not definitive. |
Recommended Tiered Approach:
-
Screening & Separation (HPLC): Use a validated HPLC method to separate all potential isomers in a sample. This provides quantitative information on purity.
-
Definitive Identification (NMR): For unknown impurity peaks isolated from HPLC, perform ¹H NMR analysis for unambiguous structural confirmation.
-
Confirmation in Complex Matrices (LC-MS/MS): Employ LC-MS/MS for routine analysis where reference standards are available. It provides the necessary combination of separation, sensitivity, and structural confirmation for quality control in complex sample matrices.
By integrating these powerful analytical techniques, researchers and drug development professionals can confidently navigate the complexities of isomer differentiation, ensuring the quality, safety, and efficacy of their chemical products.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. tandfonline.com [tandfonline.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianjournalofphysics.com [asianjournalofphysics.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Reactivity of 2-Chloro-5-(trifluoromethyl)benzoic Acid and 3-Chloro-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the properties of the final product. Substituted benzoic acids, in particular, are foundational scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar, yet electronically distinct isomers: 2-Chloro-5-(trifluoromethyl)benzoic acid and 3-Chloro-5-(trifluoromethyl)benzoic acid. Understanding their nuanced differences is key to leveraging their unique properties in complex molecule synthesis.
Part 1: The Electronic and Steric Landscape
The core difference between these two molecules lies in the placement of the chloro substituent relative to the carboxylic acid group. In This compound , the chloro group is in the ortho position, while in 3-Chloro-5-(trifluoromethyl)benzoic acid , it occupies the meta position. This seemingly minor positional change has profound implications for the molecule's electronic distribution, steric environment, and, consequently, its chemical reactivity.
Both isomers are decorated with two powerful electron-withdrawing groups (EWGs): a chloro group (-I, +M) and a trifluoromethyl group (-I). The trifluoromethyl group is one of the most potent EWGs used in organic chemistry, primarily exerting its influence through a strong negative inductive effect (-I).[1] This effect significantly increases the electrophilicity of the aromatic ring and the acidity of the carboxylic acid.[2][3]
In This compound , the proximity of the ortho-chloro group to the carboxylic acid introduces significant steric hindrance. This forces the -COOH group to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect".[4][5][6] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the carboxylic proton.[6][7][8]
In contrast, 3-Chloro-5-(trifluoromethyl)benzoic acid lacks this direct steric interaction. The substituents are positioned to exert their electronic influence without significant spatial clash, allowing the carboxylic acid group to remain largely coplanar with the aromatic ring.
Part 2: Comparative Acidity (pKa)
The acidity of the carboxylic acid proton is a direct reflection of the electronic environment. The presence of strong EWGs stabilizes the resulting carboxylate anion, making the parent acid stronger (i.e., having a lower pKa).
Table 1: Predicted Physicochemical Properties
| Property | This compound | 3-Chloro-5-(trifluoromethyl)benzoic acid |
| CAS Number | 657-06-7[2] | 53985-49-2[10] |
| Predicted pKa | ~2.45 | > 2.45 (Expected to be weaker than the 2-isomer) |
| Melting Point | 93-96 °C[9] | Not consistently reported |
Experimental Protocol: pKa Determination via Potentiometric Titration
This protocol provides a reliable method for empirically verifying the acidity of the two isomers.
Objective: To determine and compare the pKa values of this compound and 3-Chloro-5-(trifluoromethyl)benzoic acid.
Materials:
-
This compound
-
3-Chloro-5-(trifluoromethyl)benzoic acid
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO2-free water
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of CO2-free deionized water. Gentle heating may be required for complete dissolution.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.2 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at which exactly half of the acid has been neutralized (i.e., the pH at the half-equivalence point).
Workflow for pKa Determination
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 657-06-7: this compound [cymitquimica.com]
- 3. quora.com [quora.com]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. 3-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 3802362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-5-(trifluoromethyl)benzoic acid
Navigating the lifecycle of specialized chemical reagents extends beyond their application in discovery and development. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Chloro-5-(trifluoromethyl)benzoic acid, a halogenated carboxylic acid building block.[1] By understanding the chemical nature of this compound and the principles of hazardous waste management, researchers can ensure the safety of themselves, their colleagues, and the environment.
Section 1: Understanding the Hazard Profile
This compound is a solid organic compound that, while not classified for acute toxicity, presents notable hazards that dictate its handling and disposal protocols.[2] It is categorized as a skin and serious eye irritant, and may cause respiratory irritation.[2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4][5] Work should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhaling dust particles.[5][6]
Key Hazard Information:
| Hazard Classification | Description | Primary Precaution |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[3][7] | Wear protective gloves.[4] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[3][7] | Wear safety goggles.[4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][7] | Use in a well-ventilated area or fume hood.[5] |
| Combustible Solid | While not readily ignitable, it can burn.[1][8] | Store away from heat and open flames.[8] |
Section 2: The Disposal Decision Workflow
The appropriate disposal route for this compound is contingent on the quantity of waste, the available facilities, and local, state, and federal regulations. The following decision tree illustrates the primary pathways for compliant disposal.
Caption: Decision workflow for the disposal of this compound.
Section 3: Primary Disposal Methodologies
The guiding principle for the disposal of this chemical is to adhere to all national and local regulations. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3][9]
1. High-Temperature Incineration:
Incineration in a permitted hazardous waste facility is the preferred method for the disposal of halogenated organic compounds.[10] The high temperatures, typically above 982°C (1800°F), ensure the complete destruction of the molecule.[11] For halogenated wastes, even higher temperatures of at least 1100°C may be required to prevent the formation of toxic byproducts like dioxins and furans.[12][13] These incinerators are equipped with scrubbers to neutralize acidic gases, such as hydrogen chloride and hydrogen fluoride, that are produced during combustion.[11]
Protocol for Preparing Waste for Incineration:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Packaging: Place the solid waste in a clearly labeled, sealed, and non-reactive container.[8][14] The label should include "Hazardous Waste" and the chemical name.[15]
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5][8]
-
Collection: Arrange for collection by a licensed hazardous waste disposal contractor.
2. Neutralization (for Small Laboratory Spills):
For very small quantities, such as minor spills in a laboratory setting, neutralization may be a viable initial step before collection as hazardous waste. As a carboxylic acid, this compound can be neutralized with a weak base.[16][17]
Caution: This procedure should only be performed by trained personnel wearing appropriate PPE in a chemical fume hood.[15] The neutralized product must still be disposed of as hazardous waste in accordance with local regulations.[8]
Small Spill Neutralization Protocol:
-
Containment: Cordon off the spill area.[8]
-
Application of Neutralizing Agent: Cautiously cover the spill with a suitable weak base, such as sodium bicarbonate or a commercial spill neutralizer.[17] Avoid using strong bases, as they can react violently.[8]
-
Collection: Once the reaction has ceased, carefully sweep or scoop the solid mixture into a designated hazardous waste container.[6][14]
-
Decontamination: Clean the spill area with soap and water.[14]
-
Disposal: The container with the neutralized mixture must be labeled as hazardous waste and disposed of through an approved waste management provider.[4][7]
Section 4: Prohibited Disposal Methods
Under no circumstances should this compound be disposed of via the standard trash or sewer system.[8] Discharge into the environment must be avoided. Its impact on aquatic life has not been fully investigated, and therefore it should be treated as potentially harmful to the environment.
Section 5: Emergency Procedures for Spills
In the event of a significant spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[8]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Do not attempt to clean up a large spill without appropriate PPE, including respiratory protection if dust is generated.[4]
-
Containment: Prevent the spill from spreading or entering drains.
-
Reporting: Notify your institution's EHS office or emergency response team immediately.
Section 6: Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By following these guidelines, which prioritize high-temperature incineration as the primary disposal method and outline safe handling practices, researchers can mitigate risks and ensure that their work has a minimal environmental footprint. Always consult your institution's specific waste management protocols and the chemical's Safety Data Sheet (SDS) before proceeding with disposal.
References
- 1. 2-氯-5-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. zeeco.com [zeeco.com]
- 12. zerowasteeurope.eu [zerowasteeurope.eu]
- 13. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alpharesources.com [alpharesources.com]
- 15. esd.uga.edu [esd.uga.edu]
- 16. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 17. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-5-(trifluoromethyl)benzoic acid
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical products; it is to ensure that the brilliant minds using these materials can do so with the utmost confidence in their safety. This guide provides a detailed operational and safety framework for handling 2-Chloro-5-(trifluoromethyl)benzoic acid (CAS No. 657-06-7). This document is structured not as a rigid checklist, but as a dynamic, risk-based guide to foster a deep understanding of the "why" behind each safety protocol, ensuring a self-validating system of protection for you and your team.
Hazard Assessment: Understanding the Risks
This compound is a substituted benzoic acid derivative that, while essential for many synthetic pathways, presents tangible health risks that must be managed proactively. The compound is a solid, often a powder, meaning the primary routes of exposure are inhalation of dust, and direct contact with skin or eyes.[1][2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.[3]
| Hazard Class | GHS Category | Hazard Statement | Rationale & Implications |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][4][5][6] | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][4][5][6] | Airborne particles or splashes can cause significant, potentially damaging, eye irritation, requiring stringent eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][4][6] | Inhalation of dust can irritate the respiratory tract. This risk underscores the critical need for proper ventilation and, in some cases, respiratory protection. |
Engineering Controls: Your First and Most Effective Defense
Before any discussion of Personal Protective Equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. The most effective way to mitigate exposure is to use engineering controls to contain the hazard at its source.
-
Chemical Fume Hood: All handling of this compound solid, especially weighing and transferring, must be performed inside a certified chemical fume hood.[7] This is the primary engineering control to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[2][3][6]
-
Designated Work Area: Establish a designated area for working with this compound to prevent the spread of contamination.
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified risks of skin, eye, and respiratory irritation.
Eye and Face Protection
-
Requirement: Chemical safety goggles with side shields are mandatory at all times when handling the compound.[2][4] These must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[8][9]
-
Causality: Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes, offering superior protection from airborne dust. When there is any risk of splashing (e.g., when dissolving the solid), a face shield must be worn in addition to safety goggles to protect the entire face.[7][9][10][11]
Skin and Body Protection
-
Gloves:
-
Requirement: Chemical-resistant nitrile or neoprene gloves are required.[7][10] Always inspect gloves for tears or punctures before use.[8]
-
Causality & Protocol: The primary risk is skin irritation.[3] Double-gloving is recommended when handling significant quantities. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as hazardous waste.[8] Hands must be washed thoroughly with soap and water after glove removal.[2][3][5][6][12]
-
-
Laboratory Coat:
Respiratory Protection
-
Primary Control: A chemical fume hood is the principal method of respiratory protection.[7]
-
Secondary Control: For situations where a fume hood is not feasible or during a large-scale spill cleanup, respiratory protection is required.
-
Requirement: A NIOSH-approved respirator is necessary when dusts may be generated outside of a fume hood.[4][12] A particulate filter respirator (e.g., N95, P2) is a minimum requirement for dusts.[13]
-
Causality: The compound may cause respiratory irritation.[3] A properly fitted respirator prevents the inhalation of fine particles that could damage lung tissue.
-
Operational Plans: A Step-by-Step Guide
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and procedures outline the critical steps for safely handling this compound.
Caption: Experimental workflow for handling this compound.
Procedure for Donning and Doffing PPE
Cross-contamination often occurs during the removal of PPE. Follow this sequence precisely.
Donning (Putting On):
-
Lab Coat: Securely fasten all buttons.
-
Eye Protection: Put on safety goggles.
-
Gloves: Put on gloves, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a method that avoids skin contact with the contaminated exterior. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants. Place it in the designated receptacle.
-
Eye Protection: Remove safety goggles.
-
Hand Washing: Immediately wash hands with soap and water.
Disposal Plan: Managing Hazardous Waste
All materials that come into contact with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[1][12] Do not allow the chemical or contaminated materials to enter drains or the environment.[8][12][14]
-
Solid Waste: This includes excess chemical, contaminated weigh boats, and contaminated PPE (gloves, etc.). Place in a clearly labeled, sealed container for solid hazardous chemical waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses from cleaning glassware should be collected in a labeled, sealed container for hazardous liquid waste. Do not mix incompatible waste streams.[12]
Caption: Decision workflow for the disposal of contaminated materials.
Emergency Procedures
In case of accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected skin area with plenty of soap and water.[2][3][4][5][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][14] Remove contact lenses if present and easy to do so.[2][4][5][6][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3][4][6] If the person feels unwell, seek medical attention.
-
Spill: Evacuate the area. Avoid breathing dust.[12][14] Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[8][9]
By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily operations, you build a resilient culture of safety. This allows you to focus on your research with the assurance that your most valuable asset—your health—is protected.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.ie [fishersci.ie]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. aplng.com.au [aplng.com.au]
- 9. angenechemical.com [angenechemical.com]
- 10. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 11. leelinework.com [leelinework.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

